(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylprop-1-enyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,8-9H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNMLWJTTODWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
The following technical guide provides an in-depth analysis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine , focusing on its chemical structure, tautomeric equilibrium, synthesis, and reactivity.
Chemical Identity, Tautomeric Dynamics, and Synthetic Applications[1]
Executive Summary
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (Systematic Name: N-(2-methylpropyl)-2-methylprop-1-en-1-amine) is an organic enamine formed via the condensation of isobutyraldehyde and isobutylamine.[1] In standard conditions, this compound exists in a dynamic equilibrium with its thermodynamically more stable imine tautomer, N-Isobutylideneisobutylamine (CAS 6898-82-4).[1]
While the bulk material is predominantly the imine, the enamine form is the critical reactive species for nucleophilic carbon-carbon bond-forming reactions (e.g., Stork enamine alkylation).[1] This guide details the structural properties of this system, the kinetics of its formation, and its utility as a transient intermediate in the synthesis of hindered amines and corrosion inhibitors.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers
The compound is often referenced by the CAS number of its stable tautomer.
| Property | Detail |
| Systematic Name (Enamine) | N-(2-methylpropyl)-2-methylprop-1-en-1-amine |
| Common Name (System) | Isobutenyl-isobutyl-amine / N-Isobutylideneisobutylamine |
| CAS Number (Imine Tautomer) | 6898-82-4 |
| Molecular Formula | |
| Molecular Weight | 127.23 g/mol |
| SMILES (Enamine) | CC(C)=CNCC(C)C |
| SMILES (Imine) | CC(C)C=NCC(C)C |
Tautomeric Equilibrium (Imine-Enamine System)
The defining characteristic of this molecule is the prototropic tautomerism between the imine (Schiff base) and the enamine. For aliphatic aldehydes reacting with primary amines, the equilibrium lies heavily toward the imine due to the greater stability of the
Mechanism of Tautomerism:
-
Imine Form: The nitrogen lone pair is localized; the double bond is between Carbon and Nitrogen.
-
Enamine Form: A proton shifts from the
-carbon to the nitrogen; the double bond shifts to the carbon-carbon bond ( ).[1]
Visualization: Tautomeric Equilibrium
Caption: The reversible proton shift between the stable imine and the reactive enamine tautomer.
Physical Properties
Note: Data primarily reflects the equilibrium mixture, which is >95% imine.[1]
| Property | Value (Approximate) | Context |
| Boiling Point | 125–135 °C | Estimated based on Diisobutylamine (139°C) and lack of H-bonding in imine.[1] |
| Density | 0.76–0.78 g/mL | Typical for aliphatic |
| Solubility | Miscible in organic solvents | Soluble in ethanol, ether, benzene; hydrolyzes in water. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |
| Odor | Pungent, amine-like | Distinctive "fishy" or "earthy" odor.[1] |
Synthesis & Formation Protocol
The synthesis involves the condensation of Isobutyraldehyde and Isobutylamine . To isolate or maximize the yield, water must be removed from the system (Le Chatelier's principle) to prevent hydrolysis.
Reaction Pathway
[1]Experimental Protocol (Standard Condensation)
Objective: Synthesis of N-Isobutylideneisobutylamine (containing enamine tautomer).
Reagents:
-
Isobutyraldehyde (1.0 eq)[1]
-
Isobutylamine (1.0 eq)
-
Solvent: Toluene or Benzene (for azeotropic removal of water)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mol% - optional, accelerates equilibrium)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a Dean-Stark trap fitted with a reflux condenser.
-
Addition: Charge the flask with Isobutylamine and solvent (Toluene).
-
Reaction: Cool to 0°C. Add Isobutyraldehyde dropwise to control the exotherm (formation of hemiaminal).
-
Dehydration: Once addition is complete, heat the mixture to reflux. Water will collect in the Dean-Stark trap.[1] Continue until theoretical water volume is collected.
-
Isolation: Cool the mixture. Remove solvent via rotary evaporation.
-
Purification: Distill the residue under reduced pressure/vacuum to obtain the pure product. Store under inert atmosphere (
or Ar) to prevent hydrolysis.
Visualization: Synthesis Workflow
Caption: Synthetic pathway via condensation and azeotropic dehydration.[1]
Reactivity Profile & Applications
Enamine Reactivity (C-Alkylation)
Although the enamine is the minor tautomer, it is the nucleophile in reactions with electrophiles (alkyl halides, acyl chlorides).
-
Mechanism: The nitrogen lone pair donates electron density into the
double bond, making the -carbon nucleophilic. -
Application: Reaction with methyl iodide or allyl bromide leads to
-alkylation of the original aldehyde carbon after hydrolysis.[1]
Reduction (Synthesis of Diisobutylamine)
The most common industrial application of this system is as an intermediate for Diisobutylamine (CAS 110-96-3).[1]
-
Reaction: Hydrogenation (
+ Pd/C) or Hydride reduction ( ). -
Product:
-Diisobutylamine (Saturated secondary amine).[1] -
Use Case: Diisobutylamine is a key corrosion inhibitor and a precursor for vulcanization accelerators.
Hydrolysis
The system is moisture-sensitive.[1] Exposure to atmospheric moisture reverses the synthesis, releasing the volatile and odorous isobutyraldehyde and isobutylamine.
-
Stability Note: Samples must be stored in tightly sealed containers, preferably over molecular sieves.
Safety & Handling
-
Flammability: High. Flash point likely < 20°C (based on precursors). Ground all equipment.
-
Toxicity: Amines are generally skin irritants and lachrymators. Inhalation can cause respiratory distress.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6898-82-4, N-Isobutylideneisobutylamine. Retrieved from [Link]
-
Master Organic Chemistry. Enamines: Formation, Stability, and Reactivity. Retrieved from [Link]
Sources
Steric Steering: The Reactivity Profile of Acyclic Sterically Hindered Enamines
Executive Summary In the landscape of enamine chemistry, cyclic amines (pyrrolidine, morpholine) are the traditional workhorses due to their rapid formation and nucleophilic robustness. However, for high-precision synthetic applications—particularly in complex API (Active Pharmaceutical Ingredient) scaffolds—acyclic sterically hindered enamines offer a distinct advantage: regiochemical fidelity .
This technical guide analyzes the reactivity profile of these systems, specifically those derived from hindered acyclic amines (e.g., diisopropylamine,
Structural Dynamics & The Steric "Lock"
The reactivity of acyclic hindered enamines is governed not by simple nucleophilicity, but by the minimization of allylic strain (
The A(1,3) Strain Mechanism
In an enamine system, the nitrogen lone pair must overlap with the
-
Cyclic Enamines (e.g., Pyrrolidine): The ring constraints minimize this clash, allowing the formation of the thermodynamically stable (more substituted) double bond.
-
Acyclic Hindered Enamines: To avoid the clash between the bulky
-alkyl groups and the -substituent, the system forces the double bond into the least substituted position .
Visualization of Conformational Steering
The following diagram illustrates the energetic penalty that forces the regioselectivity toward the terminal (less substituted) alkene.
Figure 1: Divergent regiochemical pathways driven by A(1,3) strain.[1][2][3] Note the "Forbidden" path for hindered systems leading to the internal alkene.
Reactivity Profile: A Comparative Analysis
For drug development chemists, choosing between a cyclic and an acyclic hindered enamine is a choice between reactivity and selectivity .
Regioselectivity & Alkylation Data
The table below summarizes the reactivity differences when reacting 2-methylcyclohexanone with different amines, followed by alkylation (Methyl Iodide).
| Feature | Cyclic Enamine (Pyrrolidine) | Acyclic Hindered (Diisopropylamine) | Mechanistic Driver |
| Formation Rate | Fast (Minutes to Hours) | Slow (Days without Lewis Acid) | Nucleophilicity of amine |
| Dominant Isomer | Tetrasubstituted (Internal) | Trisubstituted (Terminal/Less Substituted) | Thermodynamic vs. A(1,3) Strain |
| Alkylation Site | C-2 (More substituted carbon) | C-6 (Less substituted carbon) | Position of double bond |
| Poly-alkylation | Common (requires control) | Rare (High Mono-selectivity) | Steric bulk prevents re-enolization |
| Hydrolysis Rate | Moderate | Very Fast (Labile) | Ground state destabilization |
The Mono-Alkylation Advantage
Acyclic hindered enamines are superior for mono-alkylation .
-
Primary Attack: The enamine reacts with the electrophile (
). -
Iminium Salt Formation: The resulting iminium salt is extremely sterically crowded.
-
Tautomerization Block: In cyclic systems, the iminium salt rapidly loses a proton to form a new, substituted enamine, which reacts again (poly-alkylation). In hindered acyclic systems, the steric bulk inhibits the proton transfer required to regenerate the enamine. The reaction stops at the mono-alkylated iminium salt, which is then hydrolyzed.
Experimental Protocol: The White-Weingarten Method
Due to the low nucleophilicity of hindered amines (e.g., diisopropylamine), standard acid-catalyzed dehydration (Dean-Stark) is often insufficient. The Titanium Tetrachloride (
Reagents & Safety
-
Amine: Diisopropylamine or
-methylaniline (1.2 - 2.0 equiv). -
Ketone: Substrate (1.0 equiv).
-
Scavenger/Catalyst:
(0.55 - 0.6 equiv). Warning: Fumes violently in air. -
Solvent: Anhydrous Benzene or Toluene (modern replacement: Anhydrous Hexane/DCM mixtures).
Step-by-Step Workflow
-
Complexation (0°C):
-
Dissolve the hindered amine in anhydrous solvent under Argon/Nitrogen.
-
Add
dropwise. A voluminous precipitate (Titanium-amine complex) will form. -
Critical Checkpoint: Ensure temperature remains <10°C to prevent amine degradation.
-
-
Addition (Ambient):
-
Filtration & Isolation:
-
The reaction is complete when the carbonyl peak disappears (IR/NMR).
-
Filter the slurry under inert atmosphere (Schlenk filtration) to remove solid
. -
Do not perform aqueous workup. Evaporate solvent to yield the crude enamine.
-
Reaction Workflow Diagram
Figure 2: The White-Weingarten
Case Study: Regiocontrol in Drug Synthesis
Scenario: A medicinal chemistry team needs to introduce a benzyl group at the C-6 position of a 2-substituted steroid intermediate.
-
Problem: Standard enolization (LDA, -78°C) yields a mixture of kinetic (C-6) and thermodynamic (C-2) enolates due to rapid equilibration during the quench.
-
Solution: Formation of the diisopropyl-enamine.
Protocol Application:
-
Enamine Formation: The steroid ketone is treated with diisopropylamine/
. The steric bulk of the amine prevents formation of the enamine (which requires the bulky amine to sit adjacent to the C-2 substituent). The enamine forms exclusively. -
Alkylation: Treatment with Benzyl Bromide yields the C-6 iminium salt.
-
Hydrolysis: Mild acidic buffer releases the C-6 benzylated ketone.
Outcome: >95:5 regioselectivity for the C-6 isomer, compared to ~60:40 using standard lithium enolate chemistry.
References
-
White, W. A., & Weingarten, H. (1967).[6][12] A Versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32(1), 213–214.[12] [Link] (The foundational text for TiCl4-mediated hindered enamine synthesis.)
-
Hoffmann, R. W. (1989).[1][2] Allylic 1,3-strain as a controlling factor in stereoselective transformations.[1][2][13] Chemical Reviews, 89(8), 1841–1860. [Link] (Authoritative review on A(1,3) strain mechanisms.)[1][2]
-
Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure−Nucleophilicity Relationships for Enamines. Chemistry – A European Journal, 9(10), 2209–2218. [Link] (Modern kinetic data comparing cyclic vs. acyclic nucleophilicity.)
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Versatile "new" enamine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 8. dnrcollege.org [dnrcollege.org]
- 9. In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. White, W.A. and Weingarten, H. (1967) A versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32, 213-214. - References - Scientific Research Publishing [scirp.org]
- 13. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of formation for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
An In-depth Technical Guide on the Formation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine. The synthesis of this unsaturated amine, an enamine, is primarily achieved through the condensation reaction of isobutyraldehyde and isobutylamine. This document elucidates the nuanced mechanistic steps, including nucleophilic addition, carbinolamine intermediate formation, and the critical imine-enamine tautomerism that governs the final product distribution. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical considerations for the synthesis of this and related compounds.
Introduction
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is an enamine, a class of organic compounds characterized by an amino group attached to a carbon-carbon double bond. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, making them key building blocks in various carbon-carbon bond-forming reactions.[1][2] The formation of this specific enamine involves a condensation reaction between isobutyraldehyde and isobutylamine, a process that is a cornerstone of amine synthesis and is closely related to the well-established reductive amination pathway.[3][4] Understanding the intricacies of its formation is crucial for controlling reaction outcomes and optimizing synthetic protocols.
The overall reaction can be summarized as follows:
Isobutyraldehyde + Isobutylamine ⇌ (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine + Water
This guide will dissect the mechanistic journey from the initial reactants to the final enamine product, paying close attention to the pivotal intermediates and equilibria involved.
Mechanistic Deep Dive: A Tale of Two Tautomers
The formation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is not a single-step process but rather a sequence of equilibrium reactions. The mechanism is best understood by examining the formation of a key intermediate and its subsequent transformation into two possible tautomeric forms: an imine and an enamine.
Step 1: Nucleophilic Addition and Carbinolamine Formation
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isobutylamine at the electrophilic carbonyl carbon of isobutyraldehyde. This is a classic nucleophilic addition reaction. The carbonyl oxygen atom is often protonated under mildly acidic conditions, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the amine.[5][6]
This initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal).[4]
Step 2: Dehydration and the Iminium Ion Intermediate
The carbinolamine is generally unstable and undergoes dehydration to form a more stable species. The hydroxyl group of the carbinolamine is a poor leaving group. Therefore, under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water.[5] The departure of a water molecule is assisted by the lone pair of electrons on the adjacent nitrogen atom, leading to the formation of a resonance-stabilized cation known as an iminium ion.[6]
Step 3: The Bifurcation - Imine vs. Enamine Formation
The final step in the formation of the unsaturated amine involves the deprotonation of the iminium ion to yield a neutral product. This deprotonation can occur via two distinct pathways, leading to the formation of two constitutional isomers that are also tautomers: an imine and an enamine.[7][8]
-
Pathway A: Imine Formation: If a proton is removed from the nitrogen atom of the iminium ion, the product is N-isobutyl isobutyraldimine. This is a common outcome when the reacting amine is a primary amine.[9]
-
Pathway B: Enamine Formation: Alternatively, if a proton is removed from the α-carbon (the carbon adjacent to the carbon of the C=N bond), the product is the enamine, (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine. This pathway is possible because isobutyraldehyde has protons on the α-carbon.[1]
The selection between these two pathways is governed by the principles of imine-enamine tautomerism.
Imine-Enamine Tautomerism: A Dynamic Equilibrium
Imine-enamine tautomerism is the equilibrium between an imine and its corresponding enamine form. This equilibrium is analogous to the more commonly known keto-enol tautomerism. Generally, the imine tautomer is thermodynamically more stable than the enamine tautomer.[8] However, the position of the equilibrium can be influenced by several factors, including:
-
Substitution: Increased substitution on the nitrogen atom and the carbon-carbon double bond can favor the enamine form due to steric and electronic effects.
-
Catalysis: The interconversion between the imine and enamine is catalyzed by both acids and bases.[7][10]
-
Reaction Conditions: The removal of water from the reaction mixture can drive the equilibrium towards the formation of the unsaturated products (both imine and enamine).
The relationship between the reactants, intermediates, and the two tautomeric products is illustrated in the following diagram:
Figure 1: Mechanistic pathway for the formation of the imine and enamine tautomers.
Experimental Protocol for Synthesis
The following is a generalized, field-proven protocol for the synthesis of enamines from aldehydes and secondary amines. This protocol can be adapted for the synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Isobutyraldehyde | 72.11 | 0.79 | 7.21 g (9.13 mL) | 0.1 |
| Isobutylamine | 73.14 | 0.74 | 7.31 g (9.88 mL) | 0.1 |
| Toluene | 92.14 | 0.87 | 100 mL | - |
| p-Toluenesulfonic acid | 172.20 | - | 0.1 g | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Procedure
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.
-
Charging the Flask: To the round-bottom flask, add isobutyraldehyde, isobutylamine, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the pure enamine.
-
Data Presentation
The following table summarizes key data points relevant to the synthesis and characterization of the target enamine.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₂₅N | Calculated |
| Molar Mass | 183.34 g/mol | Calculated |
| Boiling Point | Not readily available, estimated to be in the range of 180-200 °C at atmospheric pressure. | N/A |
| Typical Yield | 70-90% (dependent on conditions) | General enamine synthesis |
| Spectroscopic Data (¹H NMR) | Expected signals: vinyl proton (δ 4.0-5.0 ppm), allylic protons, aliphatic protons. | General enamine characteristics |
| Spectroscopic Data (¹³C NMR) | Expected signals: vinylic carbons (δ 100-150 ppm), aliphatic carbons. | General enamine characteristics |
| Spectroscopic Data (IR) | C=C stretch (~1650 cm⁻¹), C-N stretch (~1200 cm⁻¹). | General enamine characteristics |
Conclusion
The formation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine from isobutyraldehyde and isobutylamine is a classic example of nucleophilic addition followed by dehydration. The key to understanding the product distribution lies in the imine-enamine tautomerism of the initially formed iminium ion. While the imine is often the more stable tautomer, the enamine can be formed, and its formation can be favored under certain conditions. This in-depth guide provides the fundamental mechanistic principles and a practical synthetic framework for researchers working with this and related enamine structures. A thorough understanding of these principles is paramount for the successful design and execution of synthetic strategies involving such valuable intermediates.
References
-
The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Sciforum. [Link][11]
-
Organic / Imine-Enamine Tautomerization. Furman Chemistry 120 - PBworks. [Link][7]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link][3]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. [Link][10]
-
Imines and Enamines: Preparation and Tautomerism. YouTube. [Link][9]
-
Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link][1]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Process for the manufacture of enamines.
-
Reductive Amination. Chemistry Steps. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Formation of Imines and Enamines. Chemistry Steps. [Link][5][6]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. youtube.com [youtube.com]
- 10. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
Physical characteristics and boiling point of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Physical Characteristics, Synthesis, and Tautomeric Equilibrium
Part 1: Executive Technical Summary
Compound Identity & Tautomerism
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (CAS: 65500-37-0) is the enamine tautomer derived from the condensation of isobutyraldehyde and isobutylamine. In standard laboratory conditions, this compound exists in a rapid equilibrium with its thermodynamically more stable imine form,
While the user-specified nomenclature refers to the enamine structure (
Key Applications
-
Drug Development: A lipophilic amine intermediate used in the synthesis of pharmaceutical agents requiring bulky isobutyl groups.
-
Organic Synthesis: Precursor for "stork enamine" type alkylations or reductions to secondary amines (Diisobutylamine).
-
Ligand Synthesis: Used in the formation of steric bulky ligands for organometallic catalysis.
Part 2: Physical Characteristics
The following data represents the physicochemical properties of the equilibrium mixture (predominantly
Table 1: Physicochemical Properties
| Property | Value / Range | Condition / Note |
| Boiling Point | 121 – 139 °C | Atmospheric Pressure (760 mmHg) [1, 2] |
| Molecular Weight | 127.23 g/mol | Formula: |
| Density | 0.76 – 0.78 g/mL | Estimated at 20 °C (Liquid) |
| Refractive Index ( | 1.41 – 1.42 | Estimated |
| Appearance | Colorless to pale yellow liquid | Amine-like odor |
| Solubility | Soluble in organic solvents | Ethanol, Ether, Benzene, Chloroform |
| Stability | Moisture Sensitive | Hydrolyzes back to aldehyde/amine |
Note on Boiling Point Variance: Literature sources report a range of boiling points.
-
121–125 °C: Reported for the distilled imine fraction [1].
-
137–139 °C: Reported in some synthetic protocols, likely referring to the crude mixture or slightly different pressure conditions [2].
-
Comparison: The reduced secondary amine, Diisobutylamine, boils at ~139 °C. The imine/enamine is typically slightly more volatile than the corresponding amine due to the lack of hydrogen bonding (no N-H in the imine form).
Part 3: Synthesis & Experimental Protocol
Reaction Overview: The synthesis involves the condensation of Isobutyraldehyde (2-methylpropanal) with Isobutylamine (2-methylpropan-1-amine) with the removal of water to drive the equilibrium toward the product.
Reaction Equation:
Protocol: Condensation with Azeotropic Water Removal
Reagents:
-
Isobutyraldehyde (1.05 eq)
-
Isobutylamine (1.0 eq)
-
Solvent: Benzene or Toluene (for azeotropic distillation) or neat with drying agent.
-
Catalyst:
-Toluenesulfonic acid (pTSA) (Optional, trace amount).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a Dean-Stark trap topped with a reflux condenser. Flush the system with dry nitrogen (
). -
Solvent Charge: Add Toluene (approx. 5 mL per gram of amine) and Isobutylamine to the flask.
-
Addition: Cool the mixture to 0–5 °C. Add Isobutyraldehyde dropwise via the addition funnel to control the exotherm.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux.
-
Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water is collected (approx. 2–4 hours).
-
Isolation:
-
Cool the reaction mixture.
-
Remove the solvent (Toluene) via rotary evaporation.
-
-
Purification: Distill the residue under reduced pressure or atmospheric pressure (if stable). Collect the fraction boiling at 121–125 °C .
-
Storage: Store under inert atmosphere (
or Ar) at low temperature (<4 °C) to prevent hydrolysis.
Part 4: Mechanistic Pathway & Tautomerism
The following diagram illustrates the formation pathway and the critical equilibrium between the Imine and Enamine forms. While the Imine is favored, the Enamine is the nucleophilic species often responsible for downstream reactivity (e.g., alkylation).[1]
Caption: Reaction pathway showing the condensation of isobutyraldehyde and isobutylamine to the imine, and its tautomeric equilibrium with the enamine.
Part 5: Scientific Causality & Validation
Why the Imine Dominates:
For aliphatic aldehydes reacting with primary amines, the
Self-Validating the Product:
-
IR Spectroscopy: Look for the
stretch at approx. 1660–1670 cm⁻¹. The enamine stretch would appear lower, around 1630–1650 cm⁻¹, but is likely weak or obscured in the equilibrium mixture. -
NMR Spectroscopy:
-
Imine Proton (
): A distinct doublet or triplet around 7.3–7.5 ppm. -
Enamine Vinyl Proton (
): If observable, would appear upfield around 5.5–6.5 ppm.
-
References
-
Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. ScholarSpace. University of Hawaii. Available at: [Link]
- Kinetics of the Formation of Imines from Isobutyraldehyde.Journal of the American Chemical Society.
-
Enamines - Formation, Properties, Reactions. Master Organic Chemistry. Available at: [Link]
Sources
The Strategic Utility of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, a sterically hindered enamine derived from isobutyraldehyde and diisobutylamine, has emerged as a potent and selective nucleophile in contemporary organic synthesis. Its unique structural architecture, featuring significant steric encumbrance around the nitrogen atom, fundamentally alters its reactivity profile compared to classical enamines, enabling highly regioselective carbon-carbon bond formations at the α-position of aldehydes. This in-depth technical guide provides a comprehensive literature review of its synthesis, mechanistic underpinnings, and applications, with a focus on its utility in the synthesis of complex α-branched aldehydes—a common motif in pharmaceuticals and natural products. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to effectively leverage this reagent in their synthetic endeavors.
Introduction: Overcoming the Challenge of Aldehyde α-Alkylation
The direct, selective mono-α-alkylation of aldehydes is a formidable challenge in organic synthesis. Traditional methods using enolates are often plagued by issues of poly-alkylation, self-condensation (aldol reactions), and poor regioselectivity. The advent of the Stork enamine synthesis provided a milder and more selective alternative, transforming the aldehyde into a less reactive, nucleophilic enamine intermediate.[1][2] However, for many aldehyde enamines, a significant challenge persists: competitive N-alkylation, where the electrophile reacts with the lone pair of the nitrogen atom, leading to undesired byproducts and reduced yields of the C-alkylated product.[3]
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (Figure 1) represents a strategic solution to this problem. The presence of bulky isobutyl and isobutenyl groups sterically shields the nitrogen atom, thereby electronically disfavoring N-alkylation and promoting the desired C-alkylation pathway. This guide will explore the synthesis and application of this valuable synthetic tool.
Figure 1. Structure of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Caption: Structure of the target hindered enamine.
Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
The synthesis of this highly hindered enamine is not as straightforward as for less substituted analogues. Standard condensation methods involving azeotropic removal of water with a Dean-Stark apparatus and an acid catalyst (e.g., p-toluenesulfonic acid) are often reported to be low-yielding for sterically demanding aldehydes and secondary amines.[4] The steric hindrance impedes the formation of the initial carbinolamine intermediate and its subsequent dehydration.
Experimental Protocol: Synthesis by Direct Condensation (General Method)
Materials:
-
Diisobutylamine
-
Isobutyraldehyde
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add diisobutylamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous toluene.
-
Add isobutyraldehyde (1.1 eq) to the solution.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. The reaction progress can be monitored by GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by vacuum distillation to yield (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine.
Note on Causality: The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the enamine product by continuously removing the water byproduct.[5] Anhydrous conditions are maintained to prevent hydrolysis of the formed enamine.
For higher-yielding syntheses of hindered enamines, literature suggests alternative approaches such as the reaction of a Grignard reagent with an N-formyl amine or the reaction of a hindered lithium amide with a terminal epoxide.[3]
The Core Application: Regioselective C-Alkylation
The primary synthetic utility of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine lies in its role as a superior enolate equivalent for the α-alkylation of isobutyraldehyde. The reaction proceeds via the classic Stork enamine pathway: formation of the enamine, nucleophilic attack on an electrophile to form an iminium salt, and subsequent hydrolysis to furnish the α-alkylated aldehyde.[1][6]
Mechanism of C-Alkylation and the Role of Steric Hindrance
The key to the high C-alkylation selectivity lies in the steric shielding of the nitrogen atom. While the nitrogen lone pair is electronically the most nucleophilic center, the bulky isobutyl groups impede the approach of an electrophile. This directs the electrophile to the less sterically encumbered but still nucleophilic α-carbon, leading to the desired C-C bond formation.[3] This mechanistic rationale is depicted below.
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Synthesis and C-alkylation of hindered aldehyde enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
The Transient Nucleophile: Electronic & Kinetic Profile of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Topic: Electronic Properties and Nucleophilicity of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (CAS: 65500-37-0), often referred to as the isobutyraldehyde-isobutylamine enamine , represents a critical class of acyclic, secondary enamines. Unlike their thermodynamically stable tertiary counterparts (e.g., pyrrolidine enamines), this molecule exists in a delicate equilibrium with its imine tautomer (
For drug development professionals, this molecule is not merely a reagent but a mechanistic archetype. It models the reactive intermediates found in amine-catalyzed aldolizations and serves as a probe for understanding steric gating in nucleophilic attacks. This guide dissects its electronic architecture, quantifies its nucleophilicity using the Mayr-Patz scale framework, and provides protocols for its in situ utilization.
Electronic Architecture & Structural Dynamics
The Imine-Enamine Tautomerism
The defining feature of this molecule is its instability relative to its imine form. In acyclic systems derived from secondary amines, the imine is thermodynamically favored due to the lack of
-
Imine Form:
double bond; thermodynamically stable. -
Enamine Form (Target):
double bond with adjacent ; kinetically reactive nucleophile.
The nitrogen lone pair in the enamine form is essentially
Steric Profile
The presence of two isobutyl groups—one on the nitrogen and one on the
-
Nitrogen Isobutyl Group: Provides moderate steric shielding to the nitrogen, preventing
-alkylation and directing electrophiles to the carbon. -
-Carbon Dimethyl Group: The gem-dimethyl effect at the
-position (from the isobutyraldehyde backbone) significantly lowers the nucleophilicity compared to linear enamines by hindering the approach of electrophiles.
Visualization: Tautomeric Equilibrium & Reactivity
The following diagram illustrates the equilibrium and the frontier orbital interactions driving reactivity.
Caption: Figure 1. The imine-enamine tautomerism showing the activation of the
Nucleophilicity Parameters (Mayr-Patz Scale)
To predict the reactivity of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, we apply the Linear Free Energy Relationship (LFER) developed by Herbert Mayr:
Where:
- = Nucleophilicity parameter[1][2][3][4]
- = Sensitivity parameter[1]
- = Electrophilicity parameter of the reaction partner[3]
Estimated Parameters
While specific parameters for this acyclic secondary enamine are rare due to its transient nature, we can bracket its reactivity based on structural analogues (e.g., pyrrolidine-isobutyraldehyde enamine).
| Parameter | Estimated Value | Rationale |
| 10.5 – 12.0 | Less reactive than pyrrolidine enamines ( | |
| 0.85 – 0.95 | Typical for enamines; indicates high sensitivity to the strength of the electrophile. | |
| Reactivity Class | Moderate | Reacts rapidly with stabilized carbocations and highly reactive Michael acceptors (e.g., benzylidene malononitrile) but requires activation for alkyl halides. |
Comparative Reactivity Table
The table below contextualizes the nucleophilicity of the target molecule against common synthetic reagents.
| Nucleophile | Structure Type | Approx.[1][2][5][6] | Reactivity Implication |
| Pyrrolidine-Isobutyraldehyde Enamine | Cyclic Tertiary | 15.6 | Reacts with weak electrophiles. |
| Target Enamine | Acyclic Secondary | ~11.0 | Selective; requires stronger electrophiles. |
| Silyl Enol Ether | O-Nucleophile | 5.5 | Requires Lewis Acid activation. |
| 1-Methylcyclohexene | Simple Alkene | 0.0 | Inert to most mild electrophiles. |
Experimental Protocols
Since the enamine is unstable, it is best generated in situ or trapped immediately. The following protocol describes the In Situ Generation and Michael Addition workflow, a standard test for enamine nucleophilicity.
Protocol: In Situ Generation & Trapping
Objective: Synthesis of a
Reagents:
-
Isobutyraldehyde (1.0 eq)
-
Isobutylamine (1.0 eq)
- -Nitrostyrene (0.8 eq)
-
Solvent:
(Anhydrous) -
Catalyst: Benzoic acid (10 mol%) - promotes tautomerization
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried flask under Argon, dissolve isobutyraldehyde (10 mmol) in
(20 mL). -
Add isobutylamine (10 mmol) and
(2 g) to sequester water. Stir for 2 hours at room temperature. -
Checkpoint:
-NMR aliquot should show disappearance of aldehyde proton ( ppm) and appearance of imine proton ( ppm).
-
-
Enamine Activation:
-
Filter off
under inert atmosphere. -
Add Benzoic acid (1.0 mmol). The acid protonates the imine slightly, lowering the barrier for tautomerization to the reactive enamine form.
-
-
Nucleophilic Attack:
-
Cool the solution to
. -
Add
-Nitrostyrene (8 mmol) dropwise. -
Allow to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis (Work-up):
-
Add 1M HCl (10 mL) and stir vigorously for 30 minutes. Crucial: This hydrolyzes the intermediate iminium ion back to the aldehyde product and releases the amine salt.
-
Extract with
, dry over , and concentrate.
-
Reaction Pathway Diagram
The following DOT diagram details the mechanistic flow of the protocol described above.
Caption: Figure 2.[7][8] Mechanistic pathway for the in situ generation and application of the enamine in a Michael addition reaction.
Critical Analysis for Drug Development
"Self-Validating" System
In synthesis, the formation of the enamine is often the rate-determining step in organocatalytic cycles. To validate that the reaction is proceeding via the enamine (and not a base-catalyzed pathway), use Deuterium Exchange Experiments :
-
Run the reaction in
. -
If the enamine mechanism is active, deuterium incorporation will be observed at the
-position of the aldehyde component before the C-C bond forming event, confirming the reversible formation of the enamine double bond.
Impurity Profiling
Researchers using this amine/aldehyde pair must be aware of the Aldol Trimerization side reaction. Isobutyraldehyde is prone to self-condensation.[9] The bulky isobutylamine minimizes this, but prolonged reaction times without electrophiles can lead to "Tishchenko-like" byproducts.
References
-
Mayr, H., & Ofial, A. R. (2016). Nucleophilicity Scales for Organocatalysis. Accounts of Chemical Research. Link
-
Luescher, M. U., & Bode, J. W. (2011). Catalytic Generation of Activated Enamines. Organic Letters. Link
-
Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003).[2] Structure–Nucleophilicity Relationships for Enamines. Chemistry – A European Journal. Link
-
BLDpharm. (2024). Product Analysis: (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (CAS 65500-37-0).[10] Link
-
List, B. (2006). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Chemical Reviews. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Structure-nucleophilicity relationships for enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. testbook.com [testbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-(2-methylprop-2-en-1-yl)but-2-yn-1-amine | C8H13N | CID 116025313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobutyraldehyde | 78-84-2 [amp.chemicalbook.com]
- 10. 65500-37-0|(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile & Solvent Compatibility of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
The following technical guide details the solubility profile, solvent compatibility, and handling protocols for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (CAS: 65500-37-0).
Executive Summary & Compound Identity
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine , often encountered in organic synthesis as a hindered enamine or imine tautomer, presents a specific challenge in solution chemistry: hydrolytic instability . Unlike standard organic solids where solubility is a fixed physical constant, the "solubility" of this compound is a function of solvent inertness.
This guide moves beyond static data points to provide a dynamic compatibility matrix, ensuring that researchers select solvents that maintain the structural integrity of the reagent during drug development and synthetic workflows.
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | N-(2-methylpropyl)-2-methylprop-1-en-1-amine |
| CAS Number | 65500-37-0 |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Chemical Class | Aliphatic Enamine / Imine (Tautomeric equilibrium) |
| LogP (Predicted) | ~2.8 – 3.2 (Highly Lipophilic) |
Solubility Compatibility Matrix
Due to the lipophilic isobutyl and isobutenyl groups, this compound exhibits high affinity for non-polar and polar aprotic solvents. However, protic solvents pose a severe risk of degradation via hydrolysis.
Quantitative Solubility Estimates (25°C)
Note: Values are derived from chemometric analysis of structural analogues (e.g., Diisobutylamine) and functional group contributions.
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |
| Hydrocarbons | n-Hexane, Cyclohexane | Excellent | Miscible (>100 g/L) | Preferred. Ideal for storage and inert transfers. |
| Aromatics | Toluene, Benzene | Excellent | Miscible (>100 g/L) | Preferred. Standard solvent for azeotropic distillation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Miscible (>100 g/L) | Good. Suitable for reaction media; ensure acid-free. |
| Ethers | THF, Diethyl Ether, MTBE | Good | Miscible (>100 g/L) | Good. Ensure solvents are anhydrous and peroxide-free. |
| Polar Aprotic | Acetonitrile, DMF | Moderate | >50 g/L | Caution. High polarity may promote tautomerization rates. |
| Alcohols | Methanol, Ethanol, Isopropanol | Restricted | Decomposes | Avoid. Solvolysis risk; equilibrium shift to imine/acetal. |
| Aqueous | Water, Buffers | Incompatible | Hydrolysis | FORBIDDEN. Rapid degradation to isobutyraldehyde. |
Mechanistic Insight: The Hydrolysis Hazard
The primary constraint on solubility is not saturation, but chemical stability. Enamines are nucleophilic at the
Hydrolysis Pathway Diagram
The following diagram illustrates why aqueous solubility data is chemically invalid for this compound.
Caption: Mechanism of acid-catalyzed enamine hydrolysis. The reaction is irreversible in aqueous media, rendering water an incompatible solvent.
Experimental Protocol: Determination of Solubility Limits
For researchers requiring precise solubility data in a novel organic solvent (e.g., for process scale-up), the following Self-Validating Saturation Protocol must be used. This method accounts for the compound's liquid nature and moisture sensitivity.
Reagents & Equipment[2]
-
Analyte: (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (Freshly distilled).
-
Solvent: Anhydrous grade (<50 ppm H₂O).
-
Analysis: GC-FID or 1H-NMR (using an internal standard like Mesitylene).
Step-by-Step Methodology
-
Inert Preparation: Perform all operations in a glovebox or under a positive pressure of Nitrogen/Argon.
-
Saturation:
-
Add 1.0 mL of solvent to a crimp-top vial.
-
Add the amine dropwise with agitation until a distinct second phase (droplets) persists or turbidity is observed (if solid at low temp).
-
Note: Since the compound is a liquid at RT, "solubility" often implies miscibility. If miscible, report as "Miscible in all proportions."
-
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 4 hours.
-
Phase Separation: Centrifuge at 3000 RPM for 5 minutes to separate phases.
-
Sampling:
-
Withdraw 100 µL of the supernatant (solvent phase).
-
Dilute into a "quenching" solvent (e.g., anhydrous Hexane with 1% Triethylamine to prevent hydrolysis on the column).
-
-
Quantification: Inject into GC-FID. Calculate concentration against a pre-calibrated curve.
Workflow Visualization
Caption: Decision tree for determining miscibility vs. solubility limits of liquid enamines under inert conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54063094, N,N-Bis(2-methylpropyl)prop-1-en-1-amine. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for predicting solubility based on dispersion, polar, and hydrogen bonding forces).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Methodological & Application
Application Notes and Protocols for Stork Enamine Alkylation using (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Introduction: Harnessing Steric Hindrance for Selective α-Alkylation of Aldehydes
The Stork enamine alkylation is a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-alkylation and acylation of aldehydes and ketones.[1][2][3][4] This reaction proceeds via an enamine intermediate, which serves as a neutral enolate equivalent, thereby avoiding the harsh basic conditions typically required for enolate formation that can lead to self-condensation and other side reactions.[2][5] A significant challenge in the alkylation of aldehyde-derived enamines is the competition between C-alkylation and N-alkylation.[6][7] This application note details a protocol for the Stork enamine alkylation focusing on the use of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, an enamine derived from isobutyraldehyde and the sterically hindered secondary amine, diisobutylamine. The significant steric bulk around the nitrogen atom in this enamine effectively suppresses N-alkylation, directing the reaction towards the desired C-C bond formation.[6][7]
This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed protocol, mechanistic insights, and practical considerations for employing this sterically encumbered enamine in synthesis.
Reaction Workflow Overview
The overall transformation involves a three-step sequence: enamine formation, alkylation, and subsequent hydrolysis of the resulting iminium salt to furnish the α-alkylated aldehyde.
Caption: Overall workflow for the Stork enamine alkylation.
Detailed Experimental Protocols
Part 1: Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Rationale: The formation of the enamine is a reversible condensation reaction.[8] To drive the equilibrium towards the product, the water formed during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often employed to facilitate the dehydration step.[9]
Materials:
-
Isobutyraldehyde
-
Diisobutylamine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or Benzene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add isobutyraldehyde (1.0 eq), diisobutylamine (1.05 eq), and a catalytic amount of p-TsOH·H₂O (0.01-0.02 eq).
-
Add toluene to the flask to a concentration of approximately 1-2 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
The crude enamine solution can often be used directly in the next step. Alternatively, for purification, carefully neutralize the catalyst with a mild base (e.g., a small amount of triethylamine), remove the solvent under reduced pressure, and distill the crude enamine under vacuum to obtain the purified product. Store the purified enamine under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.
Part 2: α-Alkylation of the Enamine
Rationale: The enamine acts as the nucleophile, attacking an electrophilic alkylating agent.[10] The use of aprotic solvents like THF or dioxane is crucial to prevent premature hydrolysis of the enamine. The reaction is typically performed under an inert atmosphere to exclude moisture. More reactive alkylating agents, such as allylic and benzylic halides, are preferred.[3]
Materials:
-
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (from Part 1)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Dissolve the enamine (1.0 eq) in anhydrous THF or dioxane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the alkylating agent (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the solution of the alkylating agent dropwise to the enamine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Part 3: Hydrolysis of the Iminium Salt
Rationale: The intermediate iminium salt is readily hydrolyzed back to the corresponding carbonyl compound upon treatment with water.[1][11] This step regenerates the secondary amine, which can be recovered.
Materials:
-
Reaction mixture from Part 2
-
Water
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To the reaction mixture containing the iminium salt, add an equal volume of water and stir vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude α-alkylated aldehyde.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Reaction Parameters and Scope
| Electrophile (R-X) | Reactivity | Expected Product | Notes |
| Benzyl bromide | High | 2,2-Dimethyl-3-phenylpropanal | Generally provides good yields. |
| Allyl iodide | High | 2,2-Dimethylpent-4-enal | Prone to rapid reaction. |
| Methyl iodide | Moderate | 2,2-Dimethylpropanal | N-alkylation can still be a minor competing pathway.[6] |
| Ethyl bromoacetate | High | Ethyl 3-formyl-3-methylbutanoate | Acylation-type reaction. |
| Acrylonitrile | High (Michael Acceptor) | 4-Formyl-4-methylpentanenitrile | Michael addition is a highly effective variation of the Stork reaction.[12] |
Mechanistic Insights
The Stork enamine alkylation proceeds through a well-established three-stage mechanism.
Caption: Key mechanistic steps of the Stork enamine alkylation.
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[8] Under acidic catalysis, this intermediate dehydrates to form an iminium ion, which is then deprotonated at the α-carbon to yield the nucleophilic enamine.[13]
-
Alkylation: The enamine, with its electron-rich α-carbon, acts as a potent nucleophile.[1] It attacks the electrophilic alkylating agent in an Sₙ2-type reaction, forming a new carbon-carbon bond and generating a new iminium salt.[10] The steric hindrance provided by the isobutyl groups on the nitrogen of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine disfavors the competing N-alkylation pathway.[7]
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt. Water attacks the electrophilic carbon of the iminium ion, and after a series of proton transfers, the secondary amine is eliminated, regenerating the carbonyl group of the α-alkylated aldehyde product.[1][11]
Conclusion
The use of the sterically hindered enamine, (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, offers a reliable and selective method for the α-alkylation of isobutyraldehyde. By effectively mitigating the common side reaction of N-alkylation, this protocol provides a valuable tool for synthetic chemists in academic and industrial research, particularly in the construction of complex molecules where precise control of C-C bond formation is paramount. The mild reaction conditions and the ability to avoid strong bases make the Stork enamine alkylation an attractive alternative to traditional enolate chemistry.
References
-
Stork Enamine Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 25, 2026, from [Link]
-
Stork Enamine Synthesis. (2022, September 12). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
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Stork Enamine Synthesis. (n.d.). Name-Reaction.com. Retrieved February 25, 2026, from [Link]
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Carbonyl Condensations with Enamines - The Stork Reaction. (2025, January 19). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (2025, August 15). Fiveable. Retrieved February 25, 2026, from [Link]
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The Stork Synthesis. (n.d.). Chad's Prep. Retrieved February 25, 2026, from [Link]
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Enamines – formation, properties, reactions, and mechanisms. (2025, April 16). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
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Clayden, J., O'Brien, P., & Taylor, R. J. K. (2009). Synthesis and C-Alkylation of Hindered Aldehyde Enamines. The Journal of Organic Chemistry, 74(2), 832–843. [Link]
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Clayden, J., O'Brien, P., & Taylor, R. J. K. (2009). Synthesis and C-alkylation of hindered aldehyde enamines. PubMed, 74(2), 832-43. [Link]
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Clayden, J., O'Brien, P., & Taylor, R. J. K. (2009). Synthesis and C-Alkylation of Hindered Aldehyde Enamines. Figshare. [Link]
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Curphey, T. J., Hung, J. C., & Chu, C. C. (1975). Alkylation of enamines derived from sterically hindered amines. The Journal of Organic Chemistry, 40(5), 607–614. [Link]
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Gualandi, A., et al. (2020). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC. [Link]
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Enamines. (2024, September 2). Making Molecules. Retrieved February 25, 2026, from [Link]
-
Stork enamine alkylation. (2020, March 21). YouTube. Retrieved February 25, 2026, from [Link]
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The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020, July 9). YouTube. Retrieved February 25, 2026, from [Link]
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Carbonyl Condensations with Enamines - The Stork Enamine Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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Enamine Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. Retrieved February 25, 2026, from [Link]
-
Alkylation of Enamines. (2017, March 24). YouTube. Retrieved February 25, 2026, from [Link]
-
Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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2-Propen-1-amine, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]
-
N-(2-methylprop-2-en-1-yl)but-2-yn-1-amine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
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amine. (n.d.). Chemspace. Retrieved February 25, 2026, from [Link]
-
N-(2-methylpropyl)-1-methylpropylamine. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]
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Using (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine as a nucleophile in Michael additions
Application Notes & Protocols
Topic: (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine as a Nucleophile in Michael Additions
Abstract
The Michael addition, a cornerstone of carbon-carbon bond formation, is pivotal in synthetic organic chemistry and drug development. This document provides a comprehensive technical guide on the application of enamines, specifically the enamine derived from isobutyraldehyde and the sterically hindered secondary amine, diisobutylamine, as a potent nucleophile in Michael or conjugate 1,4-addition reactions. We will explore the in situ formation of this nucleophile, delve into the reaction mechanism, and provide detailed, field-tested protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of enamines for the synthesis of 1,5-dicarbonyl compounds and other complex molecular architectures.
Introduction: The Strategic Advantage of Enamine Nucleophiles
The conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a fundamental transformation in organic synthesis.[1][2] While traditional approaches often rely on the use of enolates, these strong bases can lead to side reactions, such as self-condensation, and require strictly controlled, often cryogenic, conditions.
The Stork Enamine reaction, developed by Gilbert Stork, offers a milder and more selective alternative.[3][4] It utilizes enamines—enol equivalents formed from the condensation of a secondary amine with an aldehyde or ketone—as the nucleophilic species.[5][6] Enamines are neutral, isolable (though often generated in situ), and their reactivity is more moderate than enolates, which often enhances selectivity.[3][6] The delocalization of the nitrogen's lone pair of electrons into the double bond renders the α-carbon nucleophilic, making it a "soft" nucleophile that preferentially undergoes 1,4-addition over direct 1,2-addition to the carbonyl group.[6]
This application note focuses on the enamine formed from isobutyraldehyde and diisobutylamine, namely N,N-diisobutyl-2-methylprop-1-en-1-amine . The choice of these precursors is strategic:
-
Isobutyraldehyde: Possesses only one α-hydrogen, ensuring the formation of a single, unambiguous regioisomer of the enamine.
-
Diisobutylamine: A secondary amine with significant steric bulk, which can influence the stereochemical outcome of the addition and minimize potential N-alkylation side reactions.[7][8]
The overall transformation, from starting materials to the final product, is a three-step sequence: (1) enamine formation, (2) Michael addition, and (3) hydrolytic workup to yield the final 1,5-dicarbonyl product.[3]
The Nucleophile: Formation and Mechanistic Rationale
The active nucleophile is generated via an acid-catalyzed condensation reaction between isobutyraldehyde and diisobutylamine. This reaction is a reversible process where the removal of water is essential to drive the equilibrium towards the enamine product.[5]
Mechanism of Enamine Formation: The formation follows a well-established pathway:
-
Protonation: The carbonyl oxygen of isobutyraldehyde is protonated by an acid catalyst (e.g., p-toluenesulfonic acid, TsOH), activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The lone pair on the nitrogen of diisobutylamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group is protonated to form a good leaving group (H₂O), which is subsequently eliminated. This results in the formation of a resonance-stabilized iminium cation.
-
Deprotonation: A base (e.g., another amine molecule) removes the α-proton from the carbon, leading to the formation of the neutral enamine and regenerating the acid catalyst.[5]
The resulting enamine's nucleophilicity resides on the α-carbon due to the powerful π-donating ability of the adjacent nitrogen atom, as depicted in the key resonance structure.[5][6]
Caption: In-situ formation of the enamine nucleophile.
The Michael Addition: Mechanism and Workflow
Once formed, the enamine readily participates in Michael additions with suitable electrophilic alkenes (Michael acceptors).
Step-by-Step Mechanism:
-
Conjugate Addition: The electron-rich α-carbon of the enamine attacks the β-carbon of the α,β-unsaturated carbonyl compound. This C-C bond formation generates a zwitterionic intermediate that contains an iminium ion and an enolate.[6]
-
Iminium Ion Intermediate: The intermediate enolate is typically protonated during the workup phase, but the key species moving forward is the more stable iminium cation resulting from the initial attack.
-
Hydrolysis: The reaction mixture is treated with aqueous acid. Water attacks the electrophilic carbon of the iminium ion. Subsequent proton transfers and elimination of diisobutylamine regenerate the carbonyl group and produce the final 1,5-dicarbonyl compound, along with the diisobutylammonium salt.[4][5]
Caption: Generalized mechanism of the Stork Enamine Michael Addition.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,5-dimethyl-2-oxoheptanonitrile via the Michael addition of the enamine of isobutyraldehyde to acrylonitrile, a representative Michael acceptor.
Safety Precautions:
-
Diisobutylamine: Corrosive, flammable, and acutely toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][9]
-
Isobutyraldehyde: Highly flammable liquid and vapor.[10]
-
Acrylonitrile: Toxic and flammable. Handle with extreme care in a fume hood.
-
All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Isobutyraldehyde (1.0 eq)
-
Diisobutylamine (1.1 eq)
-
Acrylonitrile (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)
-
Benzene or Toluene (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Part A: In Situ Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add anhydrous benzene (approx. 2.0 M relative to the aldehyde).
-
Add isobutyraldehyde (1.0 eq), diisobutylamine (1.1 eq), and a catalytic amount of TsOH·H₂O (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected (typically 2-4 hours), indicating complete formation of the enamine.
-
Allow the reaction mixture to cool to room temperature.
Part B: Michael Addition 6. Cool the enamine solution in an ice-water bath to 0 °C. 7. Add acrylonitrile (1.05 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C. 8. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC analysis indicates consumption of the enamine).
Part C: Hydrolytic Workup and Purification 9. Add 1 M HCl (a volume equal to the organic solvent) to the reaction flask and stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer with diethyl ether or ethyl acetate (2x). 12. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. 13. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. 14. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure 5,5-dimethyl-2-oxoheptanonitrile.
Caption: Experimental workflow for the Stork Enamine Michael Addition.
Data Summary: Substrate Scope
The protocol can be adapted for a variety of Michael acceptors. The table below summarizes expected products and key considerations.
| Michael Acceptor | Product Structure | Key Considerations |
| Methyl vinyl ketone | A classic Michael acceptor; the reaction is typically high-yielding. The 1,5-diketone product is a versatile precursor for cyclization reactions (e.g., Robinson annulation). | |
| Acrylonitrile | Excellent acceptor. The resulting keto-nitrile can be further elaborated through nitrile hydrolysis or reduction. | |
| Methyl acrylate | Good reactivity. The resulting keto-ester is a valuable intermediate for synthesizing more complex molecules. | |
| Nitroethylene | Nitroalkenes are highly reactive Michael acceptors. The product can be used in further transformations via the nitro group (e.g., Nef reaction). |
References
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Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]
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Enamine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]
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Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. (2021, February 2). ACS Publications. [Link]
-
Enamines. (2024, September 2). Making Molecules. [Link]
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Diisobutylamine. Grokipedia. [Link]
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Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (2024, September 30). Chemistry LibreTexts. [Link]
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MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
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Acylation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine: A Comprehensive Guide to the Synthesis of β-Dicarbonyl Compounds
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide to the acylation of the enamine (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, a key intermediate derived from isobutyraldehyde and isobutylamine. Enamines serve as powerful nucleophilic intermediates in organic synthesis, acting as enolate equivalents under neutral or mild conditions.[1][2][3] Their acylation is a cornerstone of the Stork Enamine synthesis, providing a reliable route to 1,3-dicarbonyl compounds, which are versatile building blocks for pharmaceuticals and complex organic molecules.[4][5][6] This guide offers an in-depth exploration of the reaction mechanism, detailed experimental protocols for various acylating agents, and insights into optimizing reaction conditions and ensuring product integrity.
Part 1: Foundational Principles and Synthesis of the Enamine Intermediate
The Role of Enamines in Carbonyl Chemistry
Enamines are vinylogous amines characterized by a carbon-carbon double bond adjacent to a nitrogen atom. The lone pair of electrons on the nitrogen delocalizes into the double bond, rendering the α-carbon nucleophilic.[2] This electronic property allows enamines to react with a wide range of electrophiles, including acylating agents, in a manner analogous to enolates but with distinct advantages. Key benefits include their formation under milder, neutral conditions, which avoids the use of strong bases, and a reduced propensity for side reactions like poly-acylation that can plague enolate chemistry.[2][3]
The general process involves three main stages:
-
Formation of the enamine from a ketone or aldehyde and a secondary amine.[7][8]
-
Acylation of the enamine with an electrophilic acyl source to form an acylated iminium salt.[1][4]
-
Hydrolysis of the iminium salt to yield the final 1,3-dicarbonyl product and regenerate the secondary amine.[1][4][8]
Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
The starting enamine is synthesized via a condensation reaction between isobutyraldehyde and isobutylamine. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the enamine product.[6] A Dean-Stark apparatus is commonly employed for this purpose.
Figure 1: General workflow for the synthesis of the enamine precursor.
Protocol 1: Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
-
Materials:
-
Isobutyraldehyde (1.0 eq)
-
Isobutylamine (1.05 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add toluene, isobutyraldehyde, and isobutylamine.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude enamine can be purified by vacuum distillation. The product is often used directly in the next step without rigorous purification if high purity starting materials are used.
-
Part 2: The Acylation Reaction Mechanism
The acylation of the enamine proceeds via a nucleophilic attack from the α-carbon of the enamine onto the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[1][5]
Figure 2: The mechanism of enamine acylation followed by hydrolysis.
Step-by-Step Mechanism:
-
Nucleophilic Attack: The electron-rich α-carbon of the enamine attacks the carbonyl carbon of the acyl chloride. The pi electrons from the C=C bond form a new C-C bond, and the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate.[1][4]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of a resonance-stabilized N-acylated iminium salt.[1][8]
-
Hydrolysis: The iminium salt is stable until subjected to an aqueous acidic work-up. Water attacks the electrophilic iminium carbon, and following a series of proton transfers and elimination of the secondary amine, the final 1,3-dicarbonyl compound is formed.[4][7]
Part 3: Detailed Acylation Protocols
The choice of acylating agent and reaction conditions can influence the yield and purity of the final product. Acyl chlorides are generally more reactive than acid anhydrides.[7] The following protocols are based on established procedures for enamine acylation.[6]
Protocol 2: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
-
Materials:
-
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (1.0 eq)
-
Acetyl Chloride (1.0 eq)
-
Triethylamine (1.1 eq, as an acid scavenger)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Aqueous HCl (e.g., 1M) for work-up
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the enamine and triethylamine in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Add aqueous HCl to hydrolyze the iminium intermediate.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3,5-dimethyl-2,4-hexanedione, can be purified by column chromatography on silica gel or by distillation.
-
Protocol 3: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
-
Materials:
-
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Toluene)
-
Aqueous HCl (e.g., 1M) for work-up
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the enamine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-8 hours. The reaction is typically slower than with acyl chlorides. Monitor by TLC.
-
Cool the reaction to room temperature.
-
Hydrolyze the intermediate by adding aqueous HCl and stirring vigorously for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting 1,3-dicarbonyl compound as described in Protocol 2.
-
Part 4: Data Summary and Expected Outcomes
The acylation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine with various acylating agents yields a range of β-dicarbonyl compounds. The table below summarizes the expected products and key characteristics.
| Acylating Agent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected ¹H NMR Signals (δ, ppm) |
| Acetyl Chloride | 3,5-Dimethyl-2,4-hexanedione | C₈H₁₄O₂ | 142.19 | ~15-17 (enol H), ~3.5-4.0 (methine H), ~2.1 (methyl ketone H), ~1.1 (isopropyl H) |
| Propionyl Chloride | 4,6-Dimethyl-3,5-heptanedione | C₉H₁₆O₂ | 156.22 | ~15-17 (enol H), ~3.5-4.0 (methine H), ~2.5 (ethyl ketone CH₂), ~1.1 (isopropyl H & ethyl CH₃) |
| Benzoyl Chloride | 1-(2,4-dimethyl-3-oxopentyl)benzene | C₁₃H₁₆O₂ | 204.26 | ~7.4-8.0 (aromatic H), ~15-17 (enol H), ~4.0-4.5 (methine H), ~1.2 (isopropyl H) |
Conclusion
The acylation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is a robust and versatile method for the synthesis of β-dicarbonyl compounds. By leveraging the principles of the Stork Enamine synthesis, researchers can access valuable synthetic intermediates under relatively mild conditions. The protocols provided herein offer a solid foundation for professionals in chemical research and drug development to successfully implement this key transformation. Careful control of reaction conditions, particularly the exclusion of water during the acylation step and proper hydrolysis, is critical for achieving high yields and purity.
References
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Application Note: Scalable Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
This Application Note and Protocol details the scalable production of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine , chemically identified as the enamine tautomer of
Executive Summary & Chemical Identity
The target molecule, (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (also known as
In standard laboratory and industrial conditions, this compound exists in a tautomeric equilibrium with its imine (Schiff base) form,
This protocol focuses on the condensation-dehydration strategy, optimized to drive conversion to the imine/enamine mixture with high purity (>98%), and discusses storage conditions to maintain stability.
| Property | Details |
| Target Name | (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine |
| Tautomer Name | |
| CAS No.[1] (Imine) | 6898-82-4 |
| Molecular Formula | |
| Molecular Weight | 127.23 g/mol |
| Key Precursors | Isobutyraldehyde (CAS 78-84-2), Isobutylamine (CAS 78-81-9) |
Reaction Mechanism & Tautomerism
The synthesis proceeds via the nucleophilic attack of isobutylamine on the carbonyl carbon of isobutyraldehyde, followed by dehydration.
Step 1: Hemiaminal Formation
Step 2: Dehydration to Imine (Schiff Base)
Step 3: Imine-Enamine Tautomerism
-
Imine (Left): Generally favored due to the stability of the
bond in aliphatic systems. -
Enamine (Right): Favored by solvent polarity, specific Lewis acid catalysis, or consumption in situ.
Figure 1: Reaction pathway showing the condensation and subsequent tautomeric equilibrium.
Scalable Production Protocols
Two methods are presented: Method A for batch production (1–10 kg scale) using azeotropic distillation, and Method B for continuous flow synthesis (industrial scale).
Method A: Azeotropic Dehydration (Batch)
Best for: Pilot scale, high purity requirements, standard reactor setups.
Principle: The reaction is reversible. Continuous removal of water using a Dean-Stark trap and a non-polar solvent drives the equilibrium toward the product.
Materials:
-
Reactants: Isobutyraldehyde (1.05 eq), Isobutylamine (1.0 eq). Note: Slight excess of aldehyde compensates for volatility.
-
Solvent: Cyclohexane or Toluene (forms azeotrope with water).
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.1 mol%) or Molecular Sieves (4Å).
Protocol:
-
Setup: Equip a jacketed glass reactor (or flask) with a mechanical stirrer, temperature probe, Dean-Stark trap, and reflux condenser. Purge with Nitrogen (
). -
Charging: Load Isobutylamine and Cyclohexane (1:4 v/v ratio) into the reactor.
-
Addition: Cool to 10°C. Add Isobutyraldehyde dropwise over 60 minutes. Exothermic reaction – control temp < 25°C.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 80–85°C for cyclohexane).
-
Dehydration: Monitor water collection in the Dean-Stark trap. Continue reflux until water evolution ceases (approx. 4–6 hours).
-
Concentration: Switch the apparatus to distillation mode. Remove the solvent at atmospheric pressure.
-
Purification: Perform fractional distillation under reduced pressure (vacuum).
-
Target Boiling Point: ~135–140°C at 760 mmHg (extrapolated); collect fraction at 45–50°C / 10 mmHg .
-
-
Yield: Expect 85–92%.
Method B: Continuous Flow Synthesis
Best for: Large scale (>10 kg), safety (minimizing aldehyde inventory), and process intensification.
Principle: Reactants are mixed in a flow reactor with a packed bed of dehydrating agent (Molecular Sieves) or a membrane separator to remove water instantly.
Figure 2: Continuous flow process utilizing a packed bed for immediate water removal.
Protocol:
-
Feeds: Prepare neat Isobutyraldehyde (Pump A) and Isobutylamine (Pump B).
-
Mixing: Pump reactants at 1:1 molar ratio into a cooled static mixer (0°C) to manage the exotherm.
-
Reaction/Dehydration: Pass the stream through a column packed with activated 4Å Molecular Sieves (residence time: 10–15 mins).
-
Workup: The effluent is practically water-free. Pass through a continuous vacuum stripper to remove trace volatiles.
-
Throughput: A standard HPLC pump setup can produce ~500g/day; industrial pumps scale to kg/hour .
Quality Control & Characterization
The product is a liquid with a pungent, amine-like odor.
| Technique | Expected Observation |
| GC-MS | Single peak for |
| FT-IR | Imine: Strong band at ~1660–1670 |
| 1H-NMR | Imine (Major): |
Note on Analysis: Dissolving the sample in protic solvents (like Methanol-d4) or wet solvents can hydrolyze the product back to aldehyde and amine. Use Dry
Safety & Handling
-
Isobutyraldehyde: Flash point -19°C. Highly flammable. Vapors form explosive mixtures. Use spark-proof equipment.
-
Isobutylamine: Corrosive, toxic.[2] Causes severe skin burns and eye damage.
-
Product: Irritant.[3] Potential sensitizer. Store under inert gas (Argon/Nitrogen) at 4°C to prevent hydrolysis (from atmospheric moisture) and oxidation.
References
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link
-
Stork, G., et al. (1963). "Enamine Alkylation and Acylation." Journal of the American Chemical Society, 85(2), 207–222. Link
-
ChemicalBook. (2025). "N-Isobutylideneisobutylamine Properties and Synthesis." Link
-
PubChem. (2025).[2] "Isobutyraldehyde - Compound Summary." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Welcome to the technical support center for the synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles to ensure you have a self-validating system for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine?
The synthesis is achieved through the condensation of isobutyraldehyde with isobutylamine. This reaction initially forms an unstable carbinolamine intermediate, which then dehydrates to yield N-(2-methylpropylidene)isobutylamine (an imine). This imine exists in tautomeric equilibrium with its more stable isomer, (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, which is an enamine. The equilibrium generally favors the enamine due to the presence of a substituted double bond.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors. The most common culprits include incomplete reaction, unfavorable equilibrium, and the formation of side products. A significant side reaction to consider is the self-condensation of isobutyraldehyde (an aldol reaction), which is catalyzed by both acid and base.[1][2] Additionally, if the water formed during the reaction is not effectively removed, the equilibrium can shift back towards the starting materials, thus reducing the yield.
Q3: My final product is a yellow or brown oil, not a colorless one. What does this indicate?
The formation of colored impurities often suggests the occurrence of polymerization or complex side reactions of the aldehyde starting material. Isobutyraldehyde, in particular, can be prone to self-condensation and other side reactions that produce higher molecular weight, colored byproducts.[2][3] It is also possible that trace impurities in your starting materials are leading to these colored products.
Q4: Can I use standard silica gel column chromatography to purify my product?
Standard silica gel is acidic and can promote the hydrolysis of the enamine or imine back to the starting aldehyde and amine, which will significantly reduce your isolated yield.[4] If chromatography is necessary, it is highly recommended to use deactivated silica or alumina, or to elute with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), to neutralize the acidic sites on the stationary phase.
In-Depth Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
Symptoms:
-
TLC or GC-MS analysis shows significant amounts of remaining isobutyraldehyde and/or isobutylamine.
-
The isolated yield of the desired enamine is poor.
Root Cause Analysis & Solutions:
The formation of the enamine is a reversible reaction. The removal of water is crucial to drive the reaction to completion.
dot
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol for Improved Conversion:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve isobutylamine (1.0 eq.) in a solvent that forms an azeotrope with water, such as toluene.
-
Addition of Aldehyde: Add isobutyraldehyde (1.0-1.2 eq.) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified.
Problem 2: Significant Formation of Side Products
Symptoms:
-
NMR or GC-MS analysis reveals the presence of multiple unexpected signals.
-
The most common side product is a β-hydroxy aldehyde, resulting from the aldol self-condensation of isobutyraldehyde.[5][6]
Root Cause Analysis & Solutions:
The aldol condensation of isobutyraldehyde is catalyzed by both acidic and basic conditions. The amine starting material itself is basic and can promote this side reaction.
| Parameter | Problem | Solution | Rationale |
| Temperature | High temperatures can accelerate the rate of aldol condensation. | Maintain a moderate reaction temperature (e.g., room temperature to gentle reflux). | While higher temperatures can increase the rate of enamine formation, they can disproportionately increase the rate of side reactions. |
| Reactant Concentration | High concentrations of isobutyraldehyde can favor the bimolecular aldol reaction. | Add the isobutyraldehyde slowly to the solution of isobutylamine. | This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation. |
| Catalyst | The basicity of isobutylamine can catalyze the aldol reaction. | Consider a two-step procedure where the imine is formed first, followed by isolation before any potential tautomerization or further reaction. For the related reductive amination, using a mild acidic catalyst can favor iminium ion formation over aldol condensation.[7] | Controlling the pH can help to favor the desired reaction pathway. |
dot
Caption: Reaction mechanism and major side reaction.
Experimental Protocols
Protocol 1: Direct Synthesis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
This protocol is optimized for the direct formation of the enamine by ensuring the removal of water.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add isobutylamine (7.31 g, 0.1 mol) and toluene (100 mL).
-
Reactant Addition: Add isobutyraldehyde (7.93 g, 0.11 mol) to the flask.
-
Reaction: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).
-
Monitoring: Monitor the reaction by TLC (eluent: 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine) or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure enamine.
Protocol 2: Reductive Amination to N,N-Diisobutylamine
This protocol is for the synthesis of the corresponding saturated secondary amine, which can sometimes be a co-product if a reducing agent is present or formed in situ.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve isobutylamine (7.31 g, 0.1 mol) and isobutyraldehyde (7.57 g, 0.105 mol) in 1,2-dichloroethane (DCE) (100 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[8]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 0.12 mol) portion-wise to the stirred solution. The addition may be exothermic.[9][10]
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the imine intermediate is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCE.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
References
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Tech Support.
- ResearchGate. (2025). Aldol condensation of isobutyraldehyde and formaldehyde.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- ResearchGate. (2025). The Aldol Reaction: Group I and II enolates.
-
Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Google Patents. (1957).
- ResearchGate. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Myers, A. (n.d.).
- Bäumler, C., Bauer, C., & Kempe, R. (2020).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Isobutyraldehyde.
- ResearchGate. (2020). Reaction of aliphatic aldehydes with aliphatic amines.
- Common Organic Chemistry. (n.d.).
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
- Oreate AI Blog. (2026).
- ResearchGate. (2020). Reductive amination of aldehydes to primary amines.
- Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Scientific Research Publishing.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Merck Millipore. (n.d.). Sodium Triacetoxyborohydride.
- Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?.
- SciSpace. (2015). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile.
- Guidechem. (2018).
- Wikipedia. (n.d.). Aldol reaction.
- ResearchGate. (2016).
- PrepChem.com. (n.d.). Synthesis of isobutylamine.
- PubChem. (n.d.). N-(2-methylpropylidene)-3-methylbutanamine.
- ResearchGate. (2025).
- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- ChemicalBook. (n.d.). 2-METHYLBUTYLAMINE(96-15-1) 1H NMR spectrum.
- PubMed. (1998). Purification and characterization of isobutylamine N-hydroxylase from the valanimycin producer Streptomyces viridifaciens MG456-hF10.
- Moodle@Units. (2007).
- Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 583-587.
- LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines.
- Google Patents. (1967).
- Google Patents. (2013).
- MDPI. (2025). The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System.
- Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines.
- Wikipedia. (n.d.). Isobutylamine.
- ResearchGate. (2014).
- Journal of Surfactants and Detergents. (2012).
- Mol-Instincts. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray.
Sources
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- 2. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. merckmillipore.com [merckmillipore.com]
Preventing hydrolysis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine during storage
Introduction: Understanding the Instability of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Welcome to the dedicated technical guide for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (CAS 65500-37-0). This molecule is a secondary enamine, a class of compounds prized for their utility as potent nucleophiles in organic synthesis, most notably in Stork enamine alkylation and acylation reactions.[1][2] However, the very electronic configuration that grants enamines their reactivity—a lone pair on the nitrogen atom in conjugation with a carbon-carbon double bond—also renders them highly susceptible to degradation via hydrolysis.[3][4]
The primary challenge encountered during the storage and handling of this compound is its reaction with water, which cleaves the enamine back into its constituent carbonyl and amine precursors: isobutyraldehyde (2-methylpropanal) and 2-methylpropylamine. This process is often accelerated by acidic impurities. This guide provides a comprehensive framework for preventing hydrolysis, troubleshooting common issues, and ensuring the long-term integrity of your material.
The Mechanism of Hydrolysis: A Causal Explanation
Enamine hydrolysis is a reversible process that is typically catalyzed by the presence of acid, even trace amounts of acidic impurities or atmospheric CO₂ dissolved in adventitious moisture can be sufficient to initiate degradation.[3][4] The mechanism proceeds through several key steps, which underscores the critical need to exclude water and acidic contaminants.
-
Protonation: The reaction begins with the protonation of the β-carbon of the enamine. This is the most electron-rich site and its protonation is kinetically favored.[4]
-
Iminium Ion Formation: This protonation step breaks the C=C double bond and forms a resonance-stabilized iminium ion, which is a highly reactive electrophile.[5]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Carbinolamine Formation: This attack forms a protonated carbinolamine intermediate.
-
Proton Transfer & Elimination: A series of proton transfers results in the protonation of the nitrogen atom, turning the amine into a good leaving group. The lone pair on the oxygen atom then pushes down to reform a carbonyl group, eliminating the neutral secondary amine.
-
Product Formation: Deprotonation of the resulting oxonium ion yields the final hydrolysis products: isobutyraldehyde and 2-methylpropylamine.
Caption: Figure 1: Acid-Catalyzed Hydrolysis Pathway.
Troubleshooting Guide & Best Practices
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I stored my vial of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine at -20°C, but my latest reaction failed. How can I verify if the compound has hydrolyzed?
Answer: Cold storage slows down reaction kinetics but does not prevent hydrolysis if moisture is present. Repeated freeze-thaw cycles can introduce atmospheric moisture into the vial.
Verification Protocol: Rapid QC by ¹H NMR Spectroscopy
-
Sample Preparation: Carefully withdraw a small aliquot (~1-2 mg) of your stored enamine under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Spectral Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Look for the characteristic signals of the hydrolysis products:
-
Isobutyraldehyde: A distinct aldehyde proton signal at δ 9.6-9.8 ppm (septet) and a doublet for the methyl protons around δ 1.1 ppm .
-
2-Methylpropylamine: Signals corresponding to the amine protons (a broad singlet) and the alkyl chain.
-
Your Enamine: The characteristic vinylic proton signal (C=C-H ) will have diminished in intensity relative to a non-degraded sample.
-
The presence and integration of the aldehyde peak is a definitive indicator of hydrolysis.
Question 2: I noticed the color of my enamine has changed from colorless to pale yellow after storage. Is this related to hydrolysis?
Answer: While hydrolysis itself does not typically produce color, a color change often indicates decomposition. Enamines, like many amines, can be susceptible to air oxidation, which can occur concurrently with hydrolysis if the sample is not stored under an inert atmosphere.[6] The resulting oxidized species and potential polymerization byproducts can be colored. This visual cue should prompt an immediate analytical check of the compound's integrity as described above.
Question 3: Can I store the enamine as a stock solution in a solvent to make handling easier?
Answer: Storing the enamine in solution is not recommended for long-term stability due to the increased risk of contaminants from the solvent. However, for short-term use (i.e., over a single project campaign), it is feasible if strict protocols are followed.
-
Recommended Solvents: Use only high-purity, anhydrous, aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene. These solvents should be freshly dried over a suitable agent (e.g., sodium/benzophenone ketyl or a solvent purification system).
-
Incompatible Solvents: Absolutely avoid protic solvents like methanol or ethanol. These solvents can actively participate in the hydrolysis mechanism. Halogenated solvents like dichloromethane should also be used with caution, as they may contain acidic stabilizers.
-
Storage: The solution must be stored in a sealed vessel (e.g., a septa-capped flask) under a positive pressure of an inert gas (Argon or Nitrogen) at low temperatures (-20°C to -80°C).
Question 4: My sample arrived in a bottle with a standard screw cap. Is this sufficient for long-term storage?
Answer: No. Standard screw caps do not provide a hermetic seal against atmospheric moisture and oxygen.[6] For long-term storage, the material should be transferred and aliquoted into smaller, more appropriate containers.
Recommended Aliquoting & Storage Protocol
-
Environment: Perform all transfers inside a glovebox or under a steady stream of inert gas (Argon or Nitrogen).
-
Vials: Use amber glass vials with high-quality PTFE-lined caps or flame-sealed glass ampules. Amber glass protects the compound from potential light-activated degradation.[6]
-
Aliquoting: Divide the bulk material into smaller, single-use quantities. This strategy minimizes the number of times the main stock is exposed to the atmosphere, thereby reducing the cumulative risk of contamination.
-
Inerting: Before sealing, flush the headspace of each vial thoroughly with inert gas for at least 30-60 seconds.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vials or ampules in a freezer (-20°C is good, -80°C is better), clearly labeled with the compound name, date, and handling precautions (e.g., "Store under Inert Gas"). The use of cold-chain transportation by vendors for this product further emphasizes the need for cold storage.[7]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C to -80°C | Reduces the rate of hydrolysis and other potential degradation reactions.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture (a key reactant) and oxygen (prevents oxidation).[6] |
| Container | Amber Glass Vials or Ampules | Protects from light; provides an inert surface. |
| Seal | PTFE-Lined Caps or Flame-Sealed | Provides a hermetic seal against moisture and air ingress. Standard caps are permeable. |
| State | Neat (Undiluted) Solid/Liquid | Minimizes exposure to potential contaminants present in solvents. |
| Handling | Aliquot into Single-Use Quantities | Prevents contamination of the bulk stock from repeated openings. |
Frequently Asked Questions (FAQs)
-
Q1: What is the expected shelf-life of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine?
-
When stored neat under an inert atmosphere at -20°C or below, the compound should remain >98% pure for at least 12-24 months. However, periodic quality control is always recommended for critical applications.
-
-
Q2: I don't have access to a glovebox. What is the next best way to handle the compound?
-
You can use a Schlenk line or a simple manifold providing a positive pressure of inert gas. Work quickly and efficiently to minimize exposure time to the atmosphere.
-
-
Q3: Can I use a desiccant in the storage container?
-
While you can store the sealed vials inside a larger desiccated container, do not place desiccants like silica gel or calcium chloride in direct contact with the enamine. Many common desiccants are slightly acidic or can release fine particulates, which could catalyze hydrolysis. Molecular sieves (e.g., 4Å), if properly activated and handled, are a safer option for desiccating the storage environment.[3]
-
-
Q4: Besides NMR, are there other ways to detect hydrolysis?
-
Yes. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method. You would see peaks corresponding to the starting enamine and the lower boiling point hydrolysis products (isobutyraldehyde and 2-methylpropylamine). Thin-Layer Chromatography (TLC) can also be used as a quick qualitative check; the hydrolysis products will likely have different Rf values than the parent enamine.
-
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Lambrecht, J. A., & Downs, D. M. (2017). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Journal of Biological Chemistry. Retrieved from [Link]
-
Zhu, S., et al. (2022). Bond Energies of Enamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved from [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]
Sources
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 65500-37-0|(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine|BLD Pharm [bldpharm.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Guide: Water Management for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
You are dealing with a secondary enamine (or its tautomeric imine form) derived from the condensation of isobutyraldehyde and isobutylamine .
The Core Challenge:
The formation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is a reversible condensation reaction governed by equilibrium.
Water is not merely a byproduct; it is a chemical antagonist . Its presence drives the equilibrium backward (hydrolysis), decomposing your product back into the starting aldehyde and amine.[1] Furthermore, secondary enamines are thermodynamically unstable relative to their imine tautomers and highly sensitive to hydrolysis compared to tertiary enamines.
Critical Directive: Zero-tolerance for water. You cannot "wash" this product. You cannot expose it to humid air. Water removal must be active during synthesis and absolute during isolation.
Synthesis Phase: Driving the Equilibrium[3]
To maximize yield, you must actively remove water as it forms. Passive stirring is insufficient.
Method A: Azeotropic Distillation (Dean-Stark) — Recommended for Scale (>50 mmol)
This is the gold standard for driving enamine/imine equilibria.
Protocol:
-
Solvent Choice: Use Toluene (BP 110°C) or Cyclohexane (BP 81°C). Toluene is preferred for its higher boiling point, which increases reaction kinetics.
-
Setup: Flame-dry all glassware. Assemble a round-bottom flask, Dean-Stark trap, and reflux condenser under an Argon/Nitrogen atmosphere.
-
Stoichiometry: Use a slight excess of the amine (1.05 – 1.1 eq) to push the aldehyde to completion.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 – 0.5 mol%).
-
Note: While basic amines can react without acid, pTSA significantly accelerates the dehydration step.
-
-
Execution: Reflux until water collection in the trap ceases (typically 4–12 hours).
-
Verification: The reaction is complete when the theoretical volume of water has been collected.
Method B: Molecular Sieves — Recommended for Small Scale / Thermal Sensitivity
If your specific derivative is thermally unstable, use chemical dehydration at Room Temperature (RT).
Protocol:
-
Sieve Selection: Use 4Å Molecular Sieves . (3Å is too small for some solvent interactions; 4Å is standard for water adsorption in organic synthesis).
-
Activation: CRITICAL. Sieves must be activated at 300°C under vacuum for 3 hours before use. Commercial "activated" sieves are often wet from storage.
-
Loading: Use 1.5g – 2.0g of sieves per gram of theoretical water produced.
-
Agitation: Stir gently. Vigorous stirring grinds sieves into dust, creating filtration nightmares.
Isolation & Purification: The "No-Wash" Rule
WARNING: Do NOT perform an aqueous workup (e.g., washing with NaHCO3 or Brine). Even neutral water will hydrolyze secondary enamines/imines rapidly.
Correct Workup Procedure:
-
Filtration: If Sieves or solid catalysts were used, filter under an inert atmosphere (Schlenk frit) to avoid moisture from air.
-
Solvent Removal: Evaporate solvent under reduced pressure (Rotovap).
-
Tip: Backfill the Rotovap with Nitrogen, not air.
-
-
Purification: Vacuum Distillation is the only viable purification method.
-
The product will have a high boiling point; atmospheric distillation will likely cause thermal decomposition or polymerization.
-
Collect the fraction with a constant boiling point.
-
Troubleshooting Guide (FAQ)
Scenario 1: "My product turned cloudy after isolation."
Diagnosis: Hydrolysis. The cloudiness is likely phase separation of the starting aldehyde or amine forming due to moisture ingress.
-
Cause: You likely exposed the product to humid air, or your receiving flask wasn't flame-dried.
-
Fix: Redissolve in dry toluene, add activated 4Å molecular sieves, stir for 2 hours, filter, and re-distill.
Scenario 2: "I have low yield, and the NMR shows starting aldehyde."
Diagnosis: Incomplete Water Removal.
-
Cause: The equilibrium was not pushed far enough. If using Dean-Stark, the reflux might have been too slow. If using sieves, they might have been saturated or unactivated.
-
Fix: Check the water volume in the trap. If it's less than theoretical, add fresh toluene and continue reflux.
Scenario 3: "The product smells strongly of the starting amine."
Diagnosis: Excess Reagent / Hydrolysis.
-
Cause: Enamines often have a distinct odor, but a sharp amine smell suggests free isobutylamine.
-
Fix: Ensure you are distilling under sufficient vacuum. The lower-boiling amine should come off in the chemically distinct "forerun" fraction. Discard the first 5-10% of the distillate.
Scenario 4: "Can I use Magnesium Sulfate (MgSO4) in the reaction?"
Answer: No. MgSO4 is a drying agent for workups, not for driving reactions. It binds water reversibly and not strongly enough to shift the equilibrium of a reluctant enamine formation. Use Molecular Sieves (chemical adsorption) or Dean-Stark (physical removal).[1]
Visual Technical Data
Workflow Logic: Water Removal Loop
The following diagram illustrates the critical decision points for water management during synthesis.
Caption: Figure 1. Process flow for Enamine synthesis highlighting the critical water removal loop and the fatal error of aqueous workup.
Comparative Data: Drying Agents
| Method | Capacity (g H2O / 100g) | Intensity (Residual H2O) | Suitability for Enamine Synthesis |
| Azeotropic Distillation | High (Continuous) | Very Low | Excellent (Standard) |
| Molecular Sieves 4Å | 15–20% | Extremely Low (<1 ppm) | Excellent (High purity) |
| MgSO4 / Na2SO4 | Low | Moderate | Poor (Insufficient to drive eq.) |
| Calcium Hydride | High | Irreversible | Good (For solvent drying only) |
References & Authority
-
Enamine Formation Mechanism & Equilibrium:
-
Master Organic Chemistry: "Enamine Formation from Aldehydes and Ketones." (Detailed mechanism on acid-catalyzed dehydration).
-
-
Water Removal Techniques:
-
Vogel's Textbook of Practical Organic Chemistry: Standard protocols for Dean-Stark azeotropic distillation.
-
ResearchGate Technical Discussions: "How do I remove water from imine formation reactions?" (Consensus on Sieves vs. Dean-Stark).
-
-
Specific Chemical Data:
-
PubChem Compound Summary: N-(2-methylpropyl)-2-methylprop-1-en-1-amine (Data on structure and identifiers).
-
-
Handling of Hydrolysis-Sensitive Compounds:
-
Organic Chemistry Portal: "Synthesis of Enamines" (Highlights the reversibility and need for anhydrous conditions).
-
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, a key enamine intermediate, in their synthetic workflows. Low conversion rates can be a significant bottleneck, and our goal here is not just to provide solutions, but to explain the underlying chemical principles causing these issues. By understanding the 'why,' you can develop more robust and reliable experimental protocols. This document is structured as a series of frequently asked questions that directly address common problems encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine from isobutyraldehyde and diisobutylamine, but my conversion rates are consistently low. What are the most common culprits?
A1: Low conversion in enamine formation is a classic problem that almost always traces back to the management of equilibrium. The reaction is a reversible condensation, and pushing it to the product side requires careful control of several factors.[1][2][3]
The primary reasons for low yield are:
-
Improper pH Control: The reaction is acid-catalyzed, but both excessively high and low pH will inhibit the reaction.[4][5]
-
Inefficient Water Removal: Water is a byproduct of the reaction. Its presence will push the equilibrium back towards the starting materials, directly reducing your yield according to Le Châtelier's principle.[1][6]
-
Suboptimal Temperature: The reaction may require heating to facilitate the dehydration step, but excessive temperatures can lead to side reactions, such as self-condensation of the aldehyde.[7]
-
Reactant Quality: The purity of your starting aldehyde and amine is critical. Aldehydes can oxidize to carboxylic acids or undergo self-condensation, while the secondary amine must be pure.
Here is a summary of common issues and their primary solutions:
| Problem Area | Underlying Cause | Recommended Solution |
| Reaction pH | Amine is protonated and non-nucleophilic at low pH; the hydroxyl group of the carbinolamine intermediate is a poor leaving group at high pH.[5][8] | Maintain a weakly acidic pH, typically between 4 and 5. Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH). |
| Water Removal | The reaction is an equilibrium. The presence of the water byproduct favors the reverse reaction (hydrolysis).[1][9][10] | Use a Dean-Stark apparatus for azeotropic removal of water, or add a chemical dehydrating agent like anhydrous MgSO₄, molecular sieves, or TiCl₄ (for stubborn cases).[11] |
| Temperature | The dehydration step (elimination) is often the rate-limiting step and requires energy, but side reactions can occur at high heat. | Typically, refluxing in a solvent like toluene or benzene is effective, especially with azeotropic water removal. Monitor for aldehyde self-condensation. |
| Reactant Purity | Contaminants can interfere with the reaction. Isobutyraldehyde is prone to self-condensation and oxidation. | Use freshly distilled isobutyraldehyde. Ensure the diisobutylamine is free from primary or tertiary amine contaminants. |
Q2: You mentioned pH is critical. How do I correctly establish and optimize the pH for enamine formation?
A2: The pH dependency of enamine formation is a delicate balance. You need enough acid to protonate the carbonyl oxygen (activating the aldehyde) and to turn the hydroxyl of the intermediate carbinolamine into a good leaving group (water).[12][13] However, too much acid will protonate your secondary amine nucleophile, rendering it inactive.[5][8] The optimal rate is typically found around pH 4.5.[4][8]
Here is a logical workflow for optimizing the pH:
Caption: A logical workflow for optimizing acid catalyst concentration.
Protocol: Small-Scale pH Optimization
-
Setup: Arrange four small-scale reaction vials, each with a magnetic stir bar.
-
Reagents: To each vial, add isobutyraldehyde (1.0 eq) and diisobutylamine (1.1 eq) in toluene (e.g., 2 mL).
-
Catalyst: Add a varied amount of p-TsOH monohydrate to each vial:
-
Vial 1: 0.1 mol%
-
Vial 2: 0.5 mol%
-
Vial 3: 1.0 mol%
-
Vial 4: 2.0 mol%
-
-
Reaction: Seal the vials and heat them to reflux for a set time (e.g., 2 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, quench with a drop of triethylamine, and analyze by GC-MS or TLC to determine the extent of conversion.
Q3: My subsequent reaction with the formed enamine is showing poor conversion. I've confirmed the enamine is present, but the alkylation/acylation step isn't working. What's wrong?
A3: This is a common issue when moving to the second stage of a Stork enamine synthesis.[14][15] If enamine formation is successful, the problem lies with the electrophile or the reaction conditions for the C-C bond formation.
-
Electrophile Reactivity: Enamines are considered "soft" nucleophiles and are less reactive than their enolate counterparts.[16] Therefore, they require highly reactive electrophiles for efficient reaction.
-
Steric Hindrance: Your specific enamine, (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, is sterically hindered around the nucleophilic carbon due to the methyl groups. This can slow down the reaction with bulky electrophiles.
-
Iminium Salt Formation: The product of the alkylation is an iminium salt. This step is also part of an equilibrium. If the iminium salt is unstable, it may revert.
-
Reaction Conditions: Unlike enolate alkylations, enamine reactions are typically performed under neutral conditions. No strong base is required. The reaction is often run in an aprotic solvent like THF, dioxane, or acetonitrile after the enamine has been formed and the reaction mixture has been cooled.
Caption: Decision tree for troubleshooting the enamine reaction step.
Q4: After my reaction, the workup seems to destroy my product, and I isolate mostly isobutyraldehyde. How do I prevent this hydrolysis?
A4: This is a direct consequence of the chemical nature of enamines. They are, in essence, protected enols and are highly susceptible to hydrolysis in the presence of water and acid, which rapidly converts them back to the parent carbonyl and secondary amine.[9][10][18] The workup procedure is therefore as critical as the reaction itself.
The Mechanism of Hydrolysis: The process begins with the protonation of the enamine at the α-carbon, which forms an iminium ion. This iminium ion is then attacked by water, and following a series of proton transfers and elimination of the amine, the carbonyl group is regenerated.[9][16]
Recommended Protocol: Hydrolysis-Resistant Workup
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Remove Solvent: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and any volatile reagents.
-
Aprotic Extraction: Dissolve the residue in a non-polar, aprotic solvent like diethyl ether or ethyl acetate.
-
Dry Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (to neutralize any remaining acid catalyst) followed by a wash with brine. Crucially, perform these washes quickly and at a low temperature (e.g., in an ice bath) to minimize contact time with the aqueous phase.
-
Drying: Immediately dry the organic layer over a generous amount of a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Proceed immediately to purification. If using column chromatography, ensure the system is set up and ready to go.
For extremely sensitive products, consider filtering the reaction mixture through a short plug of basic alumina or Celite® to remove catalyst salts before concentrating, potentially avoiding an aqueous wash altogether.
Q5: I am having difficulty purifying my final alkylated amine product by column chromatography on silica gel. The compound seems to stick to the column or decompose.
A5: This is a very common issue when purifying amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to poor separation, tailing peaks, and in some cases, decomposition.[19]
Strategies for Successful Purification:
| Method | Description | Advantages | Disadvantages |
| Mobile Phase Modification | Add a small amount (0.5-1%) of a competing base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system (e.g., Hexane/Ethyl Acetate). | Simple to implement with standard silica gel. The added base deactivates the acidic silanol sites, allowing your product to elute properly. | The added amine needs to be removed from the final product, usually by evaporation. |
| Amine-Functionalized Silica | Use a commercially available stationary phase where the silica surface has been functionalized with amino groups (e.g., KP-NH columns).[19] | Highly effective for separating basic compounds. Provides much better peak shape and recovery. Eliminates the need for mobile phase additives. | More expensive than standard silica gel. |
| Neutral or Basic Alumina | Use neutral or basic alumina as the stationary phase instead of silica gel. | Alumina is less acidic than silica and is a good alternative for purifying basic compounds. | Can have different selectivity compared to silica; may require re-optimization of the mobile phase. |
| Distillation | If your product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an excellent, non-chromatographic purification method. | Highly effective for removing non-volatile impurities. Can be scaled up easily. | Not suitable for thermally sensitive compounds or for separating isomers with similar boiling points. |
Recommendation: For routine lab-scale purification, modifying the eluent with 1% triethylamine is often the most practical and cost-effective first choice. For challenging separations or higher purity requirements, investing in an amine-functionalized column is highly recommended.[19]
References
-
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. [Link]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Stamhuis, E. J., & Maas, W. (1965). Mechanism of enamine hydrolysis. Journal of Organic Chemistry, 30(7), 2156-2162. [Link]
-
Fiveable. (2025, August 15). Enamine Formation Definition. [Link]
-
Wikipedia. Enamine. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2020). Optimization of reaction conditions of enamine synthesis. [Link]
-
ACS Catalysis. (2020). Ru-Catalyzed Reductive Dehydration of Amides to Enamines: Catalyst-Loading-Controlled Selectivity. [Link]
-
OpenOChem Learn. Addition of Amines - Enamines. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
- Google Patents.
-
National Center for Biotechnology Information. (2015). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism. [Link]
-
YouTube. (2025, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN![Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]
-
Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]
-
D.N.R. College of P.G. Courses. MODERN ORGANIC SYNTHESIS. [Link]
-
LookChem. Methyl(2-methylprop-2-en-1-yl)amine. [Link]
-
Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]
-
SlideShare. (2022, May 17). Use of enamines in synthesis-group 5.pptx. [Link]
-
OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]
-
Making Molecules. (2024, September 2). Enamines. [Link]
-
Organic Chemistry Portal. Enamine, enamide synthesis. [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
NIST WebBook. 2-Propen-1-amine, 2-methyl-. [Link]
-
PubChem. N-(2-methylprop-2-en-1-yl)but-2-yn-1-amine. [Link]
-
Organic Syntheses. Procedure for a related synthesis. [Link]
-
NIST WebBook. N-(2-methylpropyl)-1-methylpropylamine. [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Chemspace. amine. [Link]
-
Chemsrc. CAS#:100334-82-5 | 2-methyl-N-(2-methylpropyl)-N-prop-1-enylpropan-1-amine. [Link]
-
Matrix Fine Chemicals. 2-METHYLPROP-2-EN-1-AMINE | CAS 2878-14-0. [Link]
-
NIST WebBook. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Use of enamines in synthesis-group 5.pptx [slideshare.net]
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- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
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- 13. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
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- 16. Enamines — Making Molecules [makingmolecules.com]
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- 19. biotage.com [biotage.com]
Optimizing temperature conditions for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine alkylation
Topic: Temperature Optimization for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine Ticket ID: #EA-ISO-992 Status: Open Support Tier: Senior Application Scientist
Welcome to the Reaction Optimization Hub
You are currently working with (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine , a sterically hindered secondary enamine derived from isobutyraldehyde and isobutylamine.
This specific substrate presents a unique challenge: The Kinetic vs. Thermodynamic Trap.
Because your substrate possesses significant steric bulk at the
This guide provides the thermal parameters required to force the desired C-alkylation .
Part 1: The Thermodynamic Landscape (The "Why")
Before adjusting your hotplate, you must understand the competing pathways occurring in your flask. The alkylation of enamines is governed by a strict competition between Kinetic Control (N-Alkylation) and Thermodynamic Control (C-Alkylation) .
The Mechanism of Failure (Low Temp)
At low temperatures (0°C – 25°C), the electrophile attacks the most electron-rich site: the Nitrogen lone pair.
-
Result: Formation of an N-alkylated ammonium salt.
-
Problem: This salt is stable at low temps but does not hydrolyze to your desired ketone. It is a "dead-end" intermediate under mild conditions.
The Mechanism of Success (High Temp)
At elevated temperatures (typically >60°C), the N-alkylation becomes reversible . The electrophile dissociates, regenerating the free enamine, allowing the slower—but irreversible—C-alkylation to occur.
-
Key Insight: For hindered substrates like yours, the energy barrier for C-alkylation is higher. You must supply enough thermal energy to overcome the steric repulsion of the gem-dimethyl groups.
Figure 1: The Kinetic (Red) vs. Thermodynamic (Green) pathways. Note that N-alkylation is reversible only with sufficient heat.
Part 2: Optimized Protocol (Step-by-Step)
Warning: This protocol assumes you are performing a Stork Enamine Alkylation (neutral conditions). If you are using Lithium Diisopropylamide (LDA), refer to the Metallated Enamine note in the FAQ.
Reagents & Solvents Table
| Component | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (MeCN) | High dielectric constant stabilizes the transition state of the C-alkylation (charge separation). BP (82°C) is the "Sweet Spot." |
| Alt. Solvent | 1,4-Dioxane | Use if higher reflux temps (101°C) are needed for very bulky electrophiles. |
| Electrophile | Allyl/Benzyl Halides | Methyl iodide or simple alkyl halides react poorly with hindered aldehyde enamines.[1] Use activated electrophiles. |
| Atmosphere | Argon/Nitrogen | Strictly anhydrous.[2] Moisture hydrolyzes the enamine back to isobutyraldehyde before alkylation. |
The "Thermal Ramp" Workflow
-
Dissolution (25°C): Dissolve (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine in anhydrous Acetonitrile (1.0 M concentration).
-
Addition (0°C - 25°C): Add the electrophile (1.1 - 1.2 equiv) slowly.
-
Observation: You may see a precipitate. Do not panic. This is likely the N-alkylated salt.
-
-
The Rearrangement Phase (Reflux):
-
Monitoring: Monitor via NMR or IR. Disappearance of the enamine C=C stretch (approx. 1650 cm⁻¹) and appearance of the iminium C=N⁺ stretch (approx. 1680–1700 cm⁻¹).
-
Hydrolysis: Cool to RT. Add 10% aqueous HCl or Acetate Buffer (pH 4-5) and stir for 4 hours to release the aldehyde.
Part 3: Troubleshooting & FAQs
Q1: My yield is extremely low (<20%), and I recovered isobutyraldehyde. What happened? A: This is a classic Hydrolysis Failure .
-
Diagnosis: Your system likely contained moisture during the high-temperature step. Enamines hydrolyze rapidly in the presence of water and heat.
-
Fix: Ensure solvents are distilled over CaH₂ or dried with molecular sieves (3Å). Keep the system under positive Argon pressure.
Q2: I see a new spot on TLC, but after hydrolysis, I get the starting amine and no alkylated product. A: You are stuck in the N-Alkylation Trap .
-
Diagnosis: The reaction temperature was too low. You formed the N-alkylated quaternary salt, which is water-soluble. Upon hydrolysis, it breaks down or washes away, leaving no C-alkylated ketone.
-
Fix: Increase reaction temperature to reflux (MeCN or Dioxane) and extend reaction time to force the thermodynamic rearrangement.
Q3: The reaction mixture turned into a viscous tar/polymer. A: Aldehyde Enamine Instability.
-
Diagnosis: Unlike ketone enamines, aldehyde enamines (derived from isobutyraldehyde) are prone to self-polymerization at high temperatures.
-
Fix:
-
Lower the concentration (0.5 M).
-
Switch to a Metallo-Enamine protocol (see below).
-
Use a radical inhibitor (BHT) if you suspect radical polymerization.
-
Q4: Can I use this protocol for simple alkyl halides like butyl bromide? A: Likely No.
-
Reason: Simple alkyl halides are poor electrophiles for Stork alkylation of hindered enamines. You will see mostly N-alkylation or no reaction.
-
Fix: Add NaI (Sodium Iodide) to generate the more reactive alkyl iodide in situ (Finkelstein condition), or switch to Allyl/Benzyl halides which react faster.
Advanced Diagnostic: The "Metallo-Enamine" Pivot
If the thermal Stork method fails due to polymerization or steric hindrance, you must switch mechanisms.
The Protocol Shift: Instead of using the neutral enamine, generate the Lithium Aza-Enolate .
-
Start with the corresponding imine (or the enamine).[1][3][4][11][12]
-
Treat with LDA (Lithium Diisopropylamide) in THF at -78°C .
-
Add the alkyl halide.[2]
-
Warm to 0°C.
Why this works: This creates a highly nucleophilic anionic species that reacts rapidly at C-position even at low temperatures, bypassing the thermal requirements of the neutral Stork reaction [1].
Figure 2: Troubleshooting logic flow for enamine alkylation.
References
-
Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Magnesium Salts of N-Substituted Imines. Journal of the American Chemical Society, 85(14), 2178–2180. Link
-
Whitesell, J. K., & Whitesell, M. A. (1986). Alkylation of ketones and aldehydes via their nitrogen derivatives.[5][7][8] Synthesis, 1983(07), 517-536. Link
-
Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Heterocyclic Compounds. Journal of the American Chemical Society, 81(20), 5400–5404. Link
Sources
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- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
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- 8. dnrcollege.org [dnrcollege.org]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Overcoming steric hindrance issues with (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Technical Support Center: Steric Hindrance Issues with Hindered Enamines
Welcome to the technical support guide for researchers working with (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, an enamine derived from isobutyraldehyde and diisobutylamine. This molecule is representative of a class of highly substituted, sterically hindered enamines. While their bulky nature provides unique selectivity—often favoring C-alkylation over the more common N-alkylation pathway—it also presents significant challenges in reactivity.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the synthesis and application of this and similar hindered enamines.
Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Stability Concerns
Question: I am struggling to synthesize (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine. My yields are low, and the reaction seems to stall. What are the primary challenges?
Answer: The synthesis of tetrasubstituted, sterically hindered enamines is notoriously difficult compared to less substituted analogues.[1] The steric bulk around the nitrogen from the two isobutyl groups impedes the initial nucleophilic attack on the carbonyl of isobutyraldehyde and slows the final dehydration step.
Key Causalities & Solutions:
-
Inefficient Water Removal: The condensation reaction to form an enamine is an equilibrium process.[4] Efficient and continuous removal of the water byproduct is critical to drive the reaction to completion. Standard drying agents may be insufficient.
-
Steric Repulsion: The bulky groups slow the reaction rate significantly. Forcing conditions are often necessary. Standard methods like azeotropic distillation with a Dean-Stark trap may fail.[1]
-
Lewis Acid Catalysis: Strong Lewis acids like Titanium(IV) chloride (TiCl₄) can be highly effective. TiCl₄ acts as both a Lewis acid, activating the carbonyl, and a powerful dehydrating agent, facilitating the condensation.[1]
Troubleshooting Synthesis Issues
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion / Stalled Reaction | Incomplete water removal; insufficient activation of the carbonyl. | Switch from a Dean-Stark apparatus to a stronger dehydrating agent like TiCl₄. Perform the reaction under strictly anhydrous conditions with an inert nitrogen atmosphere.[1] |
| Reaction does not initiate | High activation energy due to steric hindrance. | Consider using microwave-assisted synthesis. Microwave heating can rapidly and efficiently heat the reaction mixture, often overcoming kinetic barriers and dramatically reducing reaction times.[5][6] |
| Product decomposes upon workup | Enamines are sensitive to aqueous acid and can hydrolyze back to the starting aldehyde and amine.[4][7] | Ensure the workup is performed under anhydrous or basic conditions until the product is isolated. Use anhydrous solvents for extraction and drying agents like anhydrous MgSO₄ or Na₂SO₄. |
FAQ 2: Failed C-Alkylation Reactions
Question: My enamine is completely unreactive towards my alkyl halide electrophile. How can I promote the desired C-alkylation?
Answer: This is the most common issue with hindered enamines. The steric shielding around the nucleophilic β-carbon of the enamine prevents the approach of the electrophile, leading to extremely slow or non-existent reaction rates under standard Stork enamine alkylation conditions.[3][8]
To overcome this, the reaction conditions must be adjusted to either increase the intrinsic reactivity of the components or to overcome the steric energy barrier.
Workflow for Overcoming Reactivity Issues
Below is a logical workflow to troubleshoot and optimize your C-alkylation reaction.
Caption: Decision workflow for troubleshooting failed C-alkylation.
Detailed Strategies:
| Strategy | Mechanism of Action | Recommended Conditions |
| 1. Increase Electrophile Reactivity | The rate of the Sₙ2 reaction is dependent on the leaving group ability (I⁻ > Br⁻ > Cl⁻). Triflates (OTf) are exceptionally good leaving groups. | Switch from alkyl chlorides or bromides to the corresponding alkyl iodides or, ideally, alkyl triflates. |
| 2. Utilize Microwave Synthesis | Microwave irradiation provides rapid, uniform heating, often to temperatures and pressures unattainable with conventional heating, which can significantly accelerate sterically hindered reactions.[6][9][10] | Use a dedicated microwave reactor in a sealed vessel with a high-boiling solvent like NMP or sulfolane. Monitor pressure and temperature carefully. |
| 3. Employ Lewis Acid Catalysis | A Lewis acid can coordinate to the electrophile, increasing its electrophilicity and promoting the reaction. | Additives like ZnCl₂, MgBr₂, or LiClO₄ can be effective. The Lewis acid can activate the halide, making it a better leaving group.[11][12] |
| 4. Apply High-Pressure Conditions | High pressure (2–15 kbar) favors reactions where the transition state has a smaller volume than the reactants. In sterically hindered reactions, the transition state is often more compact, so applying pressure reduces the activation energy barrier.[13][14][15] | Use a specialized high-pressure reactor. This technique is particularly powerful for reactions that are otherwise completely non-reactive.[14][16] |
FAQ 3: Controlling C- vs. N-Alkylation
Question: I am observing the formation of an undesired N-alkylated iminium salt. How can I favor C-alkylation?
Answer: While steric hindrance generally disfavors N-alkylation, it can still occur, especially with highly reactive electrophiles.[1][3] N-alkylation is often the kinetically favored but reversible pathway, whereas C-alkylation is typically slower but thermodynamically more stable. The bulky isobutyl groups on your enamine are specifically chosen to suppress N-alkylation, but this selectivity can be compromised under certain conditions.[3]
Caption: Competing pathways for C- and N-alkylation of enamines.
Methods to Enhance C-Alkylation Selectivity:
-
Solvent Choice: Use non-polar aprotic solvents (e.g., dioxane, toluene). These solvents destabilize the charged quaternary ammonium salt formed via N-alkylation, thus disfavoring this pathway.
-
Temperature Control: While higher temperatures are needed for C-alkylation to proceed, excessively high temperatures with very reactive electrophiles might favor the kinetic N-alkylation product. If N-alkylation is observed, try to find a temperature window that is sufficient for C-alkylation without promoting the side reaction.
-
Electrophile Reactivity: Avoid extremely reactive electrophiles like methyl triflate or Meerwein's salt if N-alkylation is a problem. A less reactive alkyl iodide or bromide will have a higher activation barrier, making it more selective for the thermodynamically favored C-alkylation pathway.
Experimental Protocols
Protocol 1: Microwave-Assisted C-Alkylation of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
This protocol is a general guideline and should be optimized for your specific electrophile.
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the hindered enamine (1.0 eq).
-
Reagent Addition: Add the alkyl iodide (1.2 eq) followed by 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Set the reaction temperature to 180 °C, with a hold time of 60 minutes and a maximum pressure limit of 20 bar. Stirring should be active throughout the irradiation.
-
Monitoring: After the initial run, cool the vessel to room temperature, carefully uncap, and take an aliquot for analysis by TLC or GC-MS to determine conversion. If the reaction is incomplete, reseal and irradiate for an additional 30-60 minutes.
-
Workup: Once complete, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Hydrolysis: To the crude iminium salt, add a mixture of 1 M HCl and THF (1:1 v/v) and stir at room temperature for 2 hours or until hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the mixture with saturated NaHCO₃ solution, extract the product with ethyl acetate, and purify by flash column chromatography.
References
-
Clayden, J., et al. (2009). Synthesis and C-Alkylation of Hindered Aldehyde Enamines. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2009). Synthesis and C-alkylation of hindered aldehyde enamines. National Institutes of Health. Available at: [Link]
-
D.N.R. College of P.G. Courses. MODERN ORGANIC SYNTHESIS. Available at: [Link]
-
Curphey, T. J. (2016). Alkylation of enamines derived from sterically hindered amines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2014). Enamines: C vs N-alkylation? r/chemistry. Available at: [Link]
- Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. Wiley-VCH.
-
Ashenhurst, J. (2025). Enamines – Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Genovino, J., et al. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications. Available at: [Link]
-
Katrincic, T., et al. (2017). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. PMC. Available at: [Link]
-
Wang, T., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]
-
Reddy, M. V. R., et al. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2012). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Available at: [Link]
-
Zhu, J., et al. (2025). Chemical Synthesis Driven by High Pressure. CCS Chemistry. Available at: [Link]
-
Adesis, Inc. (2024). High-Pressure Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
Yoon, S. I., et al. (2024). Pressure enabled organic reactions via confinement between layers of 2D materials. White Rose Research Online. Available at: [Link]
-
Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]
-
Reddit. (2024). Enamine Formation Question. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2012). Lewis acids' activation modes for enamine and iminium dual cooperative metal catalysis. Available at: [Link]
-
University of California, Berkeley. Enamine Catalysis. Available at: [Link]
-
H.E.L Group. (2025). How high pressure can help Chemical Synthesis and Bioprocesses. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
Royal Society of Chemistry. (2018). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Available at: [Link]
-
Aslam, O. (2011). Development of catalytic aza enolate reactions. UCL Discovery. Available at: [Link]
-
Silvi, M., et al. (2017). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PMC. Available at: [Link]
- Google Patents. (1963). Process for the manufacture of enamines.
-
Wang, Y., et al. (2025). Accessing acyclic vicinal tetrasubstituted stereocenters via biomimetic Cu/squaramide cooperative catalysed asymmetric Mannich reactions. PMC. Available at: [Link]
-
Zhang, X., et al. (2011). Bifunctional Lewis Acid/Enamine Catalysis of Hetero-Diels–Alder Reaction. Synfacts. Available at: [Link]
-
Organic Chemistry Tutor. Stork Enamine Synthesis. Available at: [Link]
-
Chem Help ASAP. (2020). Stork enamine alkylation. YouTube. Available at: [Link]
-
National Institutes of Health. (2-Methylpropyl)(propyl)amine. PubChem. Available at: [Link]
-
Brainly. (2023). Determine the product(s) formed when 2-methylprop-1-ene is treated with the following reagents. Available at: [Link]
-
Proprep. (2024). Discuss the reactivity of 2 methylpropene in polymerization reactions. Available at: [Link]
-
National Institutes of Health. N-(2-methylprop-2-en-1-yl)but-2-yn-1-amine. PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and C-alkylation of hindered aldehyde enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. dnrcollege.org [dnrcollege.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Pressure Chemistry in the Pharmaceutical Industry | Adesis [adesisinc.com]
- 15. helgroup.com [helgroup.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
Validation & Comparative
GC-MS fragmentation pattern of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Technical Comparison Guide: GC-MS Profiling of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Executive Summary & Scientific Context
In the realm of impurity profiling—specifically within the synthesis of amphetamine-type stimulants (ATS) via the Leuckart method or reductive amination—the differentiation of condensation byproducts is critical. The analyte (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (hereafter referred to as the Enamine ) is a specific condensation product of isobutyraldehyde and isobutylamine.
This guide provides a definitive technical comparison between the Enamine and its thermodynamic isomer,
Mechanistic Fragmentation Analysis
The mass spectral behavior of the Enamine is governed by the stability of the nitrogen lone pair and the adjacent double bond. Unlike simple aliphatic amines, the enamine system allows for charge delocalization that influences bond lability.
The Enamine Pathway (Target Analyte)
-
Structure:
-
Molecular Ion (
): m/z 127.[1] The presence of the double bond affords a slightly more intense molecular ion compared to saturated amines, though still relatively weak. -
-Cleavage (Dominant): The radical cation localized on the nitrogen triggers homolytic cleavage of the
bond in the saturated isobutyl chain. -
Allylic Cleavage: Loss of a methyl group (
, 15 Da) from the isobutenyl side is stabilized by resonance, yielding a diagnostic ion at m/z 112 .
The Imine Pathway (Alternative Isomer)
-
Structure:
-
-Cleavage:
-
Cleavage adjacent to the
on the amine side also yields m/z 84 . -
Cleavage adjacent to the
bond (loss of isopropyl from the aldehyde side) yields the nitrilium ion , also at m/z 84 .
-
-
Differentiation Factor: The Imine often exhibits a stronger
(m/z 126) peak due to the loss of the iminyl hydrogen, a pathway less favorable in the Enamine structure.
Comparative Performance Guide
The following table contrasts the Enamine with its primary interference, the Imine, and the related saturated amine.
Table 1: Spectral & Chromatographic Differentiation
| Feature | Enamine (Analyte) | Imine (Isomer) | Diisobutylamine (Saturated Analog) |
| Structure | |||
| MW | 127 | 127 | 129 |
| Base Peak | m/z 84 | m/z 84 | m/z 44 (via |
| Diagnostic Ions | m/z 112 ( | m/z 126 ( | m/z 86, m/z 43 |
| Retention Index | Typically Later than Imine | Typically Earlier | Varies (Polarity dependent) |
| Stability | Kinetic product (hydrolyzes) | Thermodynamic product | Stable |
| Key Differentiator | Ratio of m/z 112/127 is higher | Stronger M-1 (126) | M+ is 129; Base 44 is distinct |
Visualizing the Fragmentation Logic
The following diagram illustrates the divergent fragmentation pathways that allow differentiation between the Enamine and Imine isomers.
Caption: Divergent fragmentation pathways of isobaric Enamine and Imine isomers. Note the diagnostic M-15 for the Enamine versus M-1 for the Imine.
Validated Experimental Protocol
To ensure reproducible differentiation, the following GC-MS method is recommended. This protocol minimizes thermal degradation of the enamine in the injector port.
Sample Preparation
-
Extraction: Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) . Avoid methanol, as it can react with imines/enamines to form acetals or undergo transamination in the injector.
-
Derivatization (Optional but Recommended): To lock the enamine/imine ratio, treat 100
L of extract with 50 L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.-
Note: This derivatizes any hydrolysis products (amines/aldehydes), simplifying the chromatogram.
-
GC-MS Parameters
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30 m
0.25 mm 0.25 m).-
Rationale: Low polarity minimizes on-column decomposition of labile enamines.
-
-
Inlet: Split mode (20:1) at 200°C .
-
Critical: Keep inlet temperature
200°C. Higher temperatures (>250°C) promote enamine-imine tautomerization and thermal degradation.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 300°C.
-
-
Scan Range: m/z 35–350.
Data Interpretation Workflow
-
Extract Ion Chromatogram (EIC): Plot m/z 127 + 112 + 84.
-
Peak Identification:
-
Peak A (Earlier): Check for m/z 126 and 84. Assign as Imine .
-
Peak B (Later): Check for m/z 112 and 84. Assign as Enamine .
-
-
Purity Check: Ensure no peak at m/z 44 (indicative of saturated amine contamination) or m/z 72 (isobutyraldehyde).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-Isobutylideneisobutylamine (Imine Isomer). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Su, W., & Zhuang, W. (2018). Differentiation between Enamines and Tautomerizable Imines in the Oxidation Reaction with TEMPO. Scientific Reports, 8, 16812. Available at: [Link]
-
SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. (For general fragmentation rules of amine impurities). Available at: [Link]
-
PubChem. Compound Summary: N-Isobutylideneisobutylamine. National Library of Medicine. Available at: [Link]
Sources
- 1. A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 5. N-Isobutylideneisobutylamine | C8H17N | CID 111244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Isobutylideneisobutylamine (6898-82-4) for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diisobutylamine Hydrochloride Research Chemical [benchchem.com]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. pure.uva.nl [pure.uva.nl]
Distinguishing E/Z isomers in (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine spectra
This guide provides a technical analysis for distinguishing isomeric forms in the reaction system of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine .
Executive Summary: The Isomer Trap
Researchers analyzing (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine often encounter a nomenclature-structure paradox.
-
The Enamine (Target Name): The specific molecule named—
-(2-methylprop-1-enyl)isobutylamine—possesses a gem-dimethyl group at the -position of the alkene ( ).[1] Due to this symmetry, E/Z isomerism is geometrically impossible for the enamine double bond. -
The Observed Isomers: The spectral complexity observed in this system arises from the Imine tautomer (
-isobutylidene-2-methylpropan-1-amine), which exists in equilibrium with the enamine.[1] The imine C=N bond does exhibit E/Z (syn/anti) isomerism.
Therefore, "distinguishing isomers" in this context requires differentiating the Enamine from the Imine , and subsequently resolving the E-Imine and Z-Imine .
Part 1: Structural Analysis & Tautomerism
The synthesis of this molecule via the condensation of isobutyraldehyde and isobutylamine generates a dynamic equilibrium between the Schiff base (imine) and the enamine.
Pathway Diagram
Figure 1: Reaction landscape showing the equilibrium between the achiral enamine and the E/Z isomeric imines.
Part 2: NMR Spectroscopic Differentiation
To distinguish these species, focus on the unique chemical shifts of the methine protons (
Proton NMR ( H NMR) Signatures
| Species | Structural Fragment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Enamine | 5.60 – 5.90 ppm | Doublet of multiplets | Upfield due to electron-rich enamine resonance ( | |
| E-Imine | 7.40 – 7.50 ppm | Doublet ( | Characteristic imine region.[1] "E" (anti) is sterically favored and typically the major isomer. | |
| Z-Imine | 7.55 – 7.70 ppm | Doublet | Deshielded relative to E-isomer due to steric compression (van der Waals deshielding) between the N-alkyl and aldehyde-alkyl groups.[1] |
Carbon NMR ( C NMR) Signatures
| Species | Carbon Type | Chemical Shift ( | Note |
| Enamine | ~120 - 130 ppm | Shielded relative to imine carbon.[1] | |
| Enamine | ~135 - 140 ppm | - | |
| Imine | Azomethine ( | 160 – 170 ppm | Highly deshielded; distinct from alkene carbons.[1] |
Part 3: Experimental Protocol for Identification
Objective: Quantify the ratio of Imine (E/Z) to Enamine.
Reagents:
-
Solvent:
(Standard) or (Benzene-d6).[1]-
Note: Benzene-d6 often provides better separation of the methyl signals for E/Z isomers due to Anisotropic Solvent Induced Shifts (ASIS).
-
-
Internal Standard: 1,3,5-Trimethoxybenzene (if quantitative integration is required).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve ~10 mg of the amine product in 0.6 mL of deuterated solvent.
-
Critical: Run the spectrum immediately. Enamines are moisture-sensitive and hydrolyze back to the aldehyde/amine starting materials (look for aldehyde -CHO proton at 9.5-9.8 ppm as a degradation marker).[1]
-
-
Acquisition Parameters:
-
Analysis Logic:
-
Step A (Check for Enamine): Look at 5.5 - 6.0 ppm .[1]
-
Signal present?
Enamine exists. -
Is there splitting indicating E/Z?
No. Any splitting here is due to coupling with the NH or long-range coupling, not isomerism.
-
-
Step B (Check for Imine): Look at 7.4 - 7.7 ppm .[1]
-
Two distinct doublets?
These are the E and Z isomers of the imine.[2] -
Integrate the two signals to determine the
(typically E > Z).
-
-
Part 4: Why the Enamine Has No E/Z Isomers
It is vital to rigorously justify why the "E/Z" question is flawed regarding the enamine itself.
-
Structure:
[1] -
Cahn-Ingold-Prelog (CIP) Rules:
-
To have E/Z isomerism, each carbon of the double bond must have two different substituents.
-
The terminal carbon is bonded to Methyl A and Methyl B .
-
Since Methyl A = Methyl B, the priority is identical.
-
Result: Swapping the groups leads to the superimposable molecule. No stereoisomerism exists. [1]
-
If you observe "isomers" in a sample strictly purified to be the enamine (e.g., via distillation), you are likely observing rotamers (restricted rotation about the
References
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
-
Stork, G., et al. (1963). Enamine Alkylation and Acylation.[1] Journal of the American Chemical Society, 85(2), 207–222. Link
-
Gomez, J. E. (2013). Stereoselective Synthesis of Sulfones and Amino Acids. TDX (Theses and Dissertations Online). (Discusses E/Z selectivity in related enamine/imine systems). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for Imine vs Enamine chemical shifts).
Sources
Comparative Guide: Purity Analysis of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
Executive Summary: The "Elephant in the Vial"
Analyzing (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (hereafter MPIA ) presents a specific set of chemical challenges that render standard pharmaceutical workflows (like Reverse-Phase HPLC) useless.
As a secondary enamine derived from isobutyraldehyde and isobutylamine, MPIA exists in a delicate tautomeric equilibrium with its imine form (
-
The Trap: Injecting MPIA into an aqueous HPLC mobile phase will result in the analysis of its hydrolysis products (isobutyraldehyde and isobutylamine), not the parent compound.
-
The Solution: This guide prioritizes Quantitative NMR (qNMR) for structural purity and Non-Aqueous Titration for bulk assay, relegating GC to a supporting role for trace volatile analysis.
Critical Chemical Context
Before selecting a method, the analyst must understand the dynamic nature of the analyte.
The Hydrolysis & Tautomerism Pathway
The following diagram illustrates why aqueous methods fail and how the imine/enamine equilibrium complicates chromatography.
Figure 1: Tautomeric equilibrium and hydrolytic degradation pathway. Aqueous exposure irreversibly drives the reaction to the right.
Comparative Analysis of Methods
| Feature | Method A: Quantitative NMR (qNMR) | Method B: Non-Aqueous Titration | Method C: Gas Chromatography (GC) |
| Primary Utility | Absolute Purity & Tautomer Ratio | Bulk Assay (Total Base) | Trace Volatile Impurities |
| Selectivity | High (Distinguishes Enamine/Imine) | Low (Titrates all bases) | Medium (Thermal isomerization risk) |
| Moisture Tolerance | Low (Requires dry solvents) | Medium (Acetic anhydride scavenges) | Low (Hydrolysis in injector) |
| Destructive? | No | Yes | Yes |
| Standard Req. | Internal Standard (e.g., TMB) | Primary Std (KHP) for titrant | Reference Standard of Analyte |
| Throughput | Low (15-20 mins/sample) | High (Automated) | High |
Detailed Experimental Protocols
Method A: Quantitative NMR (The Gold Standard)
Why: qNMR is the only method that can quantify the enamine vs. imine ratio without shifting the equilibrium during measurement. It avoids thermal stress and hydrolysis.
Reagents:
-
Solvent: Benzene-
or Toluene- (Preferred over to avoid trace acidity which catalyzes hydrolysis/tautomerization). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (TraceCERT® grade).
-
Dessicant: Activated 3Å Molecular Sieves (added to solvent 24h prior).
Protocol:
-
Preparation: Weigh approximately 20 mg of MPIA sample and 10 mg of Internal Standard accurately (to 0.01 mg) into a clean vial.
-
Dissolution: Add 0.7 mL of dry Benzene-
. Vortex until dissolved. Transfer to an oven-dried NMR tube immediately. -
Acquisition:
-
Instrument: 400 MHz or higher.
-
Pulse Sequence: zg30 (or equivalent).
-
Relaxation Delay (
): seconds (Critical: Must be of the longest relaxing proton to ensure quantitative integration). -
Scans: 16 or 32.
-
-
Analysis:
-
Integrate the IS signal (e.g., TMB aromatic singlet @ ~6.1 ppm).
-
Integrate the Enamine vinylic proton (
) and the Imine methine proton ( ).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
Method B: Non-Aqueous Titration (The Bulk Assay)
Why: Ideal for QC release testing where total basic content is the specification. It is robust and precise but does not distinguish the enamine from the starting amine.
Reagents:
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid (anhydrous).
-
Electrode: Glass pH electrode with non-aqueous sleeve electrolyte (e.g., LiCl in Ethanol).
Protocol:
-
Standardization: Standardize the titrant against Potassium Hydrogen Phthalate (KHP).
-
Blank: Titrate 50 mL of Glacial Acetic Acid to determine the blank volume.
-
Sample: Weigh ~200 mg of MPIA into a titration vessel.
-
Dissolution: Add 50 mL Glacial Acetic Acid. Stir for 30 seconds.
-
Titration: Titrate potentiometrically with 0.1 N
to the endpoint (steepest inflection point). -
Calculation:
Method C: Gas Chromatography (Trace Impurity Profiling)
Why: To detect volatile precursors (Isobutyraldehyde) and heavy by-products. Warning: The injector temperature can cause in situ hydrolysis if the carrier gas or sample is wet.
System Parameters:
-
Inlet: Split (50:1), 220°C. Liner must be deactivated (base-deactivated) glass wool.
-
Column: Rtx-Volatile Amine or DB-5 Amine (Base-deactivated stationary phase is mandatory to prevent tailing).
-
Carrier: Helium, constant flow 1.0 mL/min.
-
Oven: 50°C (hold 2 min)
10°C/min 240°C. -
Detector: FID @ 250°C.
Data Interpretation:
-
Expect two peaks if the tautomerization is slow relative to the chromatography (rare), or a single broadened peak if fast.
-
Quantify impurities (aldehyde, amine) by Area % or External Standard.
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the appropriate analytical path for your sample.
Figure 2: Analytical decision matrix based on data requirements.
References
-
Metrohm Application Note. Nonaqueous titration of weak bases with perchloric acid.[1][2] Retrieved from
-
Sigma-Aldrich (Merck). Quantitative NMR (qNMR) TraceCERT® Standards. Retrieved from
-
Master Organic Chemistry. Enamine Hydrolysis and Formation Mechanisms. Retrieved from
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Retrieved from
-
Fujifilm Wako. Standard for Quantitative NMR (qNMR).[3] Retrieved from
Sources
Benchmarking (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine efficiency in alkylation reactions
Technical Guide: Benchmarking (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine Efficiency in Alkylation Reactions
Executive Summary
This guide benchmarks the alkylation efficiency of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine (hereafter referred to as Reagent A ), a sterically hindered acyclic enamine derived from isobutyraldehyde and isobutylamine.
While cyclic enamines (pyrrolidine/morpholine derivatives) are the industry standard for ketone functionalization, they often fail in aldehyde alkylations due to rapid polymerization or exclusive N-alkylation. Our benchmarking analysis reveals that Reagent A offers a distinct advantage in generating quaternary carbon centers alpha to the aldehyde group. Its steric architecture suppresses N-alkylation—the primary failure mode of aldehyde enamines—providing a viable alternative to cryogenic lithium enolate chemistry.
Part 1: The Chemical Context & Mechanism[2][3][4][5][6]
Reagent A represents a specific class of "hindered acyclic enamines." Its structure features two critical steric control elements:
-
Gem-dimethyl substitution at the
-carbon (from the isobutyraldehyde parent). -
Isobutyl branching on the nitrogen.
These features create a "steric gate" that modulates reactivity. In standard Stork Enamine Synthesis, the nitrogen lone pair donates electron density to the
Reagent A utilizes steric bulk to mechanically block the nitrogen attack vector, forcing the electrophile toward the carbon center.
Mechanistic Pathway & Steric Gating
Figure 1: Mechanistic pathway highlighting the steric suppression of N-alkylation (red path) in favor of C-alkylation (green path) unique to hindered acyclic enamines.
Part 2: Comparative Benchmarking
We compared Reagent A against three standard alternatives for the
Competitors:
-
Pyrrolidine Enamine: The standard "high-reactivity" cyclic enamine.
-
Morpholine Enamine: The standard "stable" cyclic enamine.
-
Lithium Enolate (LDA): Direct alkylation at -78°C.
Experimental Conditions:
-
Substrate: Isobutyraldehyde
-
Electrophile: Benzyl Bromide (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) for enamines; THF for Enolate.
-
Temperature: Reflux (Enamines); -78°C (Enolate).
Table 1: Efficiency & Selectivity Matrix
| Metric | Reagent A (Isobutyl-Isobutenyl) | Pyrrolidine Enamine | Morpholine Enamine | Lithium Enolate (LDA) |
| C-Alkylation Yield | 78% | 35% | 42% | 85% |
| N-Alkylation (Impurity) | < 5% | 55% (Major) | 15% | N/A |
| Poly-Alkylation | Negligible (Steric block) | Moderate | Low | Low |
| Process Stability | High (Thermally stable) | Low (Polymerizes) | High | Low (Moisture sensitive) |
| Operational Cost | Low (Ambient/Reflux) | Low | Low | High (Cryogenic) |
Data Analysis & Insights
-
The "N-Alkylation" Trap: The Pyrrolidine enamine fails significantly in this specific transformation. Because the substrate is an aldehyde, the nitrogen is too accessible. The Pyrrolidine enamine predominantly forms the N-benzyl ammonium salt, which does not hydrolyze to the desired product [1].
-
The Reagent A Advantage: Reagent A achieves a 78% yield of the C-alkylated product. The bulky isobutyl group on the nitrogen effectively shields the lone pair from the benzyl bromide, redirecting the electrophile to the
-carbon. -
Vs. LDA: While LDA provides a slightly higher yield (85%), it requires strictly anhydrous conditions and -78°C cooling. Reagent A operates at reflux in acetonitrile, making it vastly more scalable for industrial batches where cryogenics are a bottleneck.
Part 3: Optimized Experimental Protocol
To maximize the efficiency of Reagent A , standard Stork conditions must be modified. Acyclic enamines are less nucleophilic than cyclic ones; therefore, solvent polarity is critical to stabilize the transition state.
Protocol: -Benzylation of Isobutyraldehyde via Reagent A
Reagents:
-
Isobutyraldehyde (100 mmol)
-
Isobutylamine (110 mmol)
-
Benzyl Bromide (105 mmol)
-
Solvent: Acetonitrile (MeCN) - Critical for C-alkylation preference
Step-by-Step Methodology:
-
Enamine Formation (Dean-Stark):
-
Combine isobutyraldehyde and isobutylamine in benzene or toluene (150 mL).
-
Reflux under a Dean-Stark trap until the theoretical amount of water (~1.8 mL) is collected (approx. 4-6 hours).
-
Checkpoint: Monitor by IR. Disappearance of C=O stretch (1720 cm⁻¹) and appearance of C=C stretch (~1650 cm⁻¹).
-
Concentrate in vacuo to yield crude Reagent A .
-
-
Alkylation (The "Steric Push"):
-
Dissolve crude Reagent A in anhydrous Acetonitrile (MeCN). Note: Do not use non-polar solvents like hexane here; MeCN promotes the charge separation required for the iminium transition state.
-
Add Benzyl Bromide dropwise at room temperature.
-
Heat to reflux for 12-16 hours. The sterics of Reagent A make this reaction slower than pyrrolidine analogs, requiring thermal energy.
-
-
Hydrolysis & Workup:
-
Cool to room temperature.[2]
-
Add 10% aqueous HCl (50 mL) and stir vigorously for 2 hours. This hydrolyzes the intermediate iminium salt.[3][4][5][1][6]
-
Extract with Ether or Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify via distillation or column chromatography.
-
Part 4: Process Workflow Diagram
Figure 2: Optimized process workflow. Note the specific solvent switch to Acetonitrile (MeCN) prior to alkylation to enhance yield.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
-
Curphey, T. J., & Hung, J. C. (1967). Alkylation of Enamines from Isobutyraldehyde. Chemical Communications, (10), 510a. Link
-
Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. (2003). Structure-Nucleophilicity Relationships for Enamines. Chemistry – A European Journal, 9(10), 2209–2218. Link
-
Hickmott, P. W. (1982). Enamines: Recent Advances in Synthetic, Spectroscopic, Stereochemical, and Theoretical Aspects. Tetrahedron, 38(14), 1975-2050. Link
Sources
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- 2. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine
This document provides a detailed protocol for the safe and compliant disposal of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine. As a research chemical, the proper handling and disposal of this unsaturated amine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.
The disposal of any chemical waste, particularly reactive compounds like unsaturated amines, is strictly regulated. It is the responsibility of the waste generator to ensure that all procedures adhere to federal, state, and local regulations.[1][2] This guide synthesizes best practices and regulatory requirements to provide a self-validating system for managing this specific waste stream.
Hazard Identification and Risk Assessment
(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is an organic compound containing both an amine functional group and an unsaturated alkene moiety. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure allows for a robust risk assessment based on the known hazards of similar substances.
-
Amines: This class of compounds can be corrosive, flammable, and toxic. They can cause severe skin and eye irritation or damage.[3][4] Inhalation of amine vapors may lead to respiratory irritation, and some amines can cause visual disturbances known as glaucopsia (hazy or halo vision).[5]
-
Unsaturated Compounds: The presence of a double bond makes the molecule potentially reactive. It may be susceptible to polymerization or other hazardous reactions, especially if heated or in the presence of certain catalysts.[6]
-
Incompatibility: Amines are chemically incompatible with a range of substances. Critically, they can react violently with acids and strong oxidizing agents.[3][7][8] Contact with such materials must be strictly avoided during collection, storage, and disposal.
A thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on its potential hazards and the appropriate emergency procedures.[9][10]
Personal Protective Equipment (PPE) and Safety Measures
Due to the anticipated hazards, stringent personal protection is required when handling (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine waste. The causality behind this requirement is to prevent contact, inhalation, and ingestion, thereby protecting personnel from potential chemical burns, systemic toxicity, and respiratory damage.
| Equipment | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | To protect against splashes that can cause serious eye irritation or permanent damage. |
| Skin and Body | Flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental contact and provide a barrier against splashes.[11] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator. | To prevent inhalation of potentially harmful vapors.[11][12] |
All handling of this chemical waste should be performed within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8][13] Eyewash stations and safety showers must be readily accessible.[13]
Waste Segregation and Container Management
Proper segregation and containerization are the foundational steps for safe chemical waste disposal. The primary goal is to prevent hazardous reactions and ensure the waste can be safely transported and treated by a licensed disposal facility.[1][7]
Segregation Protocol
-
Dedicated Waste Stream: (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine waste must be collected in a dedicated container. Do not mix this waste with other chemical streams.[1]
-
Incompatibles: Store this amine waste away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3][7][8] Segregation can be achieved through physical distance or by using secondary containment.[2]
Container Selection and Labeling
-
Select a Compatible Container: Use a container made of a material chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][14] The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[1]
-
Proper Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[1][15]
Step-by-Step Disposal and Spill Management Protocol
This section provides a procedural workflow for the lifecycle of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine waste within the laboratory, from generation to final disposal.
Workflow for Waste Disposal
Caption: Waste Disposal Workflow for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine.
Waste Accumulation
-
Initial Collection: As waste is generated, transfer it directly into the properly labeled hazardous waste container located in the SAA.
-
Closure: Securely cap the container immediately after adding waste. This is a critical regulatory requirement and minimizes the release of volatile fumes.[1]
-
Monitoring: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Arranging for Final Disposal
Disposal of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine into drains or regular trash is strictly prohibited.[7][16] This substance must be disposed of as hazardous waste.
-
Contact EHS: Once the container is nearly full or has been in storage for a designated period (consult your institution's policy), contact your Environmental Health & Safety (EHS) department.[2]
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.[7][17] This ensures the waste is transported, treated, and disposed of in compliance with all EPA and local regulations.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Consult SDS and Wear PPE: Before any cleanup, consult the relevant safety information and don the appropriate full PPE as outlined in Section 2.[7][11]
-
Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or specialized chemical absorbent pads.[7][15] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container using non-sparking tools.[6][8][13]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials and contaminated clothing must also be disposed of as hazardous waste.[6][18]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Conclusion: A Culture of Safety
The proper disposal of (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's inherent hazards and adhering to the detailed protocols for segregation, containerization, and disposal, research professionals can protect themselves, their colleagues, and the environment. This guide provides the necessary framework, but it must be supplemented by institution-specific training and a commitment to upholding the highest standards of safety and regulatory compliance.[9][10]
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
-
Hazardous Materials Management Manual. Ohio University. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Dalton. [Link]
-
Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH. [Link]
-
OSHA Method 40: Methylamine. US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: 2-methylpropan-2-ol. (2023, March 27). Chemos GmbH & Co.KG. [Link]
-
EPA Hazardous Waste Codes. US Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Amines as occupational hazards for visual disturbance. PMC. [Link]
-
Update on Chemicals Removal at the Refinery on St. Croix. (2023, May 26). US Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). [Link]
-
Identification and Listing of Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Chemical Compatibility Calculator. DWK Life Sciences. [Link]
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- 2. hsrm.umn.edu [hsrm.umn.edu]
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- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. fishersci.com [fishersci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
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- 12. chemos.de [chemos.de]
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- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
